tert-Butyl allylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-62-9, 78888-18-3 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Allylcarbamate: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl allylcarbamate, a key organic intermediate, holds significant importance in the realms of synthetic chemistry and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive allyl group and a stable tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers and professionals in the field of drug discovery and development.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 157.21 g/mol | [1][3][4] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 36-38 °C | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the methylene protons adjacent to the nitrogen (doublet of triplets, ~3.7 ppm, 2H), the vinyl protons (multiplet, ~5.0-5.2 ppm, 2H), the methine proton of the allyl group (multiplet, ~5.7-5.9 ppm, 1H), and the NH proton (broad singlet). The tert-butyl group's nine equivalent protons result in a prominent singlet. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the methylene carbon adjacent to the nitrogen (~44 ppm), the vinyl methylene carbon (~116 ppm), the vinyl methine carbon (~135 ppm), and the carbonyl carbon of the carbamate (~156 ppm). |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (~3340 cm⁻¹), C-H stretches of the alkyl and vinyl groups (~2850-3080 cm⁻¹), a strong C=O stretch of the carbamate (Amide I band, ~1690 cm⁻¹), a C=C stretch of the alkene (~1645 cm⁻¹), and an N-H bend (Amide II band, ~1520 cm⁻¹).[5] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in a suitable organic solvent like dichloromethane (DCM).
Experimental Protocol: Synthesis from Allylamine and Boc Anhydride
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
5% Citric Acid Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve allylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a 5% citric acid solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the transformations of the allyl group and the deprotection of the Boc-protected amine. The double bond of the allyl group can participate in a variety of reactions, including cycloadditions and halo-induced cyclizations.
Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
This compound can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to afford isoxazolidine derivatives.[6] This reaction is a powerful tool for the construction of five-membered nitrogen- and oxygen-containing heterocycles, which are common scaffolds in biologically active molecules. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrone and the alkene.[7]
Synthesis of Thiazolidin-2-ones
The allyl group of this compound can be utilized in the synthesis of thiazolidin-2-ones. This transformation typically involves a multi-step sequence that may include reactions at the double bond followed by cyclization with a sulfur-containing reagent. Thiazolidinone cores are present in a variety of medicinally important compounds.
Halo-induced Cyclization
The reaction of this compound with a halogenating agent, such as N-bromosuccinimide (NBS), can induce an intramolecular cyclization to form oxazolidinone derivatives. This halo-induced cyclization proceeds through a halonium ion intermediate, which is then attacked by the carbamate oxygen to form the five-membered ring.
Application in Drug Development
The versatility of tert-butyl carbamate derivatives, including this compound, makes them valuable intermediates in the synthesis of pharmaceuticals. The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the unmasking of the amine at a desired stage of a synthetic sequence.
A notable example is the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide , an antiepileptic drug.[8] In this synthesis, a protected serine derivative is condensed and subsequently alkylated to form a key intermediate. This highlights the role of Boc-protected amino acids and their derivatives in constructing the backbones of complex drug molecules.
Furthermore, derivatives of tert-butyl carbamate have been utilized in the synthesis of novel anti-inflammatory agents .[9][10] In these studies, a tert-butyl carbamate-protected aminophenyl precursor is condensed with various carboxylic acids to generate a library of amide derivatives, some of which exhibit significant anti-inflammatory activity.
Safety and Handling
This compound is classified as a combustible solid and can cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry place away from sources of ignition. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an essential tool for chemists. The ability to undergo a variety of transformations, including cycloadditions and cyclizations, allows for the efficient construction of complex heterocyclic systems that are often the core of bioactive molecules. As research in drug discovery continues to advance, the utility of such key intermediates will undoubtedly continue to grow.
References
- 1. This compound | 78888-18-3 | FB140508 [biosynth.com]
- 2. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 3. N-アリルカルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Synthetic Utility of tert-Butyl Allylcarbamate: A Technical Guide for Researchers
Introduction: tert-Butyl allylcarbamate, also known as N-Boc-allylamine, is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its unique structure, incorporating both a tert-butoxycarbonyl (Boc)-protected amine and a reactive allyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role as a protected amine and as a precursor for the synthesis of complex heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.
Core Properties and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature.[1] The presence of the bulky tert-butyl group provides steric hindrance, influencing its reactivity and solubility.[2] It is generally soluble in common organic solvents.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 78888-18-3[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol [1] |
| Melting Point | 36-38 °C[1] |
| Density | 0.938 g/mL at 25 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[2] |
Application 1: A Robust Protecting Group for Amines
The most prevalent application of this compound is as a source of Boc-protected allylamine. The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its facile cleavage under acidic conditions.[3] This allows for the selective modification of other functional groups within a molecule while the amine remains shielded.
Boc Deprotection Methodologies
The removal of the Boc group is a critical step in many synthetic pathways. The choice of deprotection method depends on the overall sensitivity of the substrate to the reaction conditions. Several effective methods are available, each with its own advantages and limitations.
Table 2: Comparative Analysis of Common Boc Deprotection Protocols for N-Allylamine and Related Substrates
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h[4] | >95[4] | Highly effective, volatile, and easy to remove.[4] | Harshly acidic, may cleave other acid-labile groups.[4] |
| 4M Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h[4] | >95[4] | Cost-effective, product often precipitates as the HCl salt.[4] | Dioxane is a hazardous solvent. | |
| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | Choline Chloride | Room Temp. | 10 - 25 min[3] | 63 - >98[3] | Green, efficient, and mild conditions.[4] | Requires preparation of the DES. | |
| Thermal Deprotection | None (Thermolysis) | Water | 90-100 °C (Reflux) | 10 min - 14 h[5] | 87 - 99[5] | Neutral, environmentally friendly, and avoids harsh acids.[5] | High temperatures may not be suitable for all substrates. |
Experimental Protocols for Boc Deprotection
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected allylamine (1.0 equiv.) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting allylamine trifluoroacetate salt can be used directly or neutralized with a mild base.
Protocol 2: Thermal Deprotection in Water
-
Suspend the N-Boc-allylamine in water in a round-bottom flask.[5]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[4]
-
Monitor the reaction by TLC; reaction times can vary from 10 minutes to several hours depending on the substrate.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free allylamine.
Signaling Pathways and Workflow Diagrams
The mechanism of acid-catalyzed Boc deprotection is a well-established process initiated by protonation of the carbamate oxygen. This leads to the fragmentation of the protonated intermediate, releasing the stable tert-butyl cation, carbon dioxide, and the free amine.[3]
The selection of an appropriate deprotection method is crucial for the success of a synthetic sequence. The following workflow provides a general decision-making process.
Application 2: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
The allyl group in this compound serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This reactivity is particularly exploited in the synthesis of isoxazolidines, which are five-membered heterocyclic compounds with significant applications in medicinal chemistry and as synthetic intermediates.[6][7][8] The reaction typically involves the cycloaddition of a nitrone, which acts as the 1,3-dipole, to the double bond of the allyl group.[9]
This [3+2] cycloaddition is a powerful tool for constructing complex molecular architectures with high regio- and stereoselectivity, often creating multiple new stereocenters in a single step.[10]
Experimental Protocol for Isoxazolidine Synthesis
Protocol 3: 1,3-Dipolar Cycloaddition of this compound with a Nitrone
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene, chloroform, or THF), add the desired nitrone (1.0-1.2 equiv.).
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nitrone.
-
Monitor the progress of the reaction by TLC or NMR spectroscopy. Reaction times can range from a few hours to several days.[11]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding isoxazolidine derivative.
Reaction Scheme and Mechanism
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the two new sigma bonds are formed in a single transition state. The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[8]
Application in Multi-Step Synthesis for Drug Development
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its primary applications as a stable, easily deprotected source of allylamine and as a dipolarophile in the synthesis of isoxazolidines provide efficient routes to a wide array of complex organic molecules. The experimental protocols and quantitative data presented in this guide are intended to facilitate the effective utilization of this important synthetic building block in the laboratory. The continued exploration of the reactivity of both the protected amine and the allyl group will undoubtedly lead to new and innovative applications in the future.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
- 8. chesci.com [chesci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. syrris.jp [syrris.jp]
tert-Butyl allylcarbamate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-allylcarbamate, a key building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This document details its chemical structure, IUPAC nomenclature, and key physicochemical and spectroscopic properties. A detailed, validated synthesis protocol is also provided, offering researchers a reliable method for its preparation.
Chemical Structure and Nomenclature
IUPAC Name: tert-butyl N-allylcarbamate
Synonyms: N-(tert-Butoxycarbonyl)allylamine, N-Boc-allylamine
Chemical Formula: C₈H₁₅NO₂
Molecular Weight: 157.21 g/mol
Chemical Structure:
The structure of tert-butyl N-allylcarbamate features a central carbamate functional group. The nitrogen atom is substituted with an allyl group (prop-2-en-1-yl), and the carbonyl oxygen is attached to a tert-butyl group.
Figure 1: Chemical structure of tert-butyl N-allylcarbamate.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for tert-butyl N-allylcarbamate is presented in Table 1. This data is essential for its identification, characterization, and use in various chemical reactions.
Table 1: Physicochemical and Spectroscopic Properties of tert-butyl N-allylcarbamate
| Property | Value |
| Physical Properties | |
| Melting Point | 36-38 °C (lit.)[1] |
| Boiling Point | 48-50 °C at 0.3 mmHg |
| Density | 0.938 g/mL at 25 °C (lit.)[1] |
| Spectroscopic Data | |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.38 (s, 9H), 3.68 (brs, 2H), 4.53 (brs, 1H), 5.02-5.16 (m, 2H), 5.72-5.84 (m, 1H) |
| ¹³C NMR (CDCl₃) | Data not available in search results |
| Infrared (IR) | Data not available in search results |
| Mass Spectrometry (MS) | Data not available in search results |
Experimental Protocol: Synthesis of tert-Butyl N-Allylcarbamate
The following protocol describes a common and reliable method for the synthesis of tert-butyl N-allylcarbamate from allylamine and di-tert-butyl dicarbonate (Boc₂O).
Materials and Equipment
-
Allylamine (freshly distilled)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
5% Citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled allylamine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled allylamine solution with continuous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% citric acid solution and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Logical Relationship of Synthesis
The synthesis of tert-butyl N-allylcarbamate is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonyl as a leaving group and forming the stable carbamate product.
Figure 2: Logical workflow of the synthesis reaction.
References
Synthesis of N-Boc-Allylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-allylamine (tert-butyl allylcarbamate) from allylamine. The primary focus of this document is the widely utilized method involving the reaction of allylamine with di-tert-butyl dicarbonate (Boc anhydride). This guide details the underlying chemical principles, presents various experimental protocols with key quantitative data, and outlines purification strategies. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and efficient synthesis of this valuable chemical intermediate.
Introduction
N-Boc-allylamine is a critical building block in organic synthesis, particularly in the construction of more complex molecules in the pharmaceutical and agrochemical industries. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an invaluable tool in multistep synthetic sequences. The allylic functional group provides a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, hydroformylation, and epoxidation.
The synthesis of N-Boc-allylamine is typically achieved through the nucleophilic attack of allylamine on di-tert-butyl dicarbonate. This reaction is generally high-yielding and can be performed under various conditions, including in different solvents or even neat.
Reaction Principle and Mechanism
The fundamental reaction involves the acylation of the primary amine, allylamine, with di-tert-butyl dicarbonate. The lone pair of electrons on the nitrogen atom of allylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of a tert-butoxide group and carbon dioxide, to yield the stable N-Boc-allylamine. The tert-butoxide anion is subsequently protonated by the protonated amine or other acidic species in the reaction mixture.
Caption: Reaction mechanism for the synthesis of N-Boc-allylamine.
Quantitative Data Summary
The synthesis of N-Boc-allylamine can be accomplished under various conditions, leading to a range of reported yields and reaction times. The following table summarizes quantitative data from representative procedures.
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Allylamine, Boc Anhydride | Dichloromethane (DCM) | Room Temperature | 1 | >95 | A common and efficient method. |
| Allylamine, Boc Anhydride | Tetrahydrofuran (THF) | 0 to Room Temperature | 2-4 | High | Another standard solvent choice. |
| Allylamine, Boc Anhydride | Methanol (MeOH) | Room Temperature | 3 | High | Methanol can accelerate the reaction.[1] |
| Allylamine, Boc Anhydride | Solvent-free | Room Temperature | < 5 min | 95-99 | A green and rapid method, often catalyzed. |
| Allylamine, Boc Anhydride, Amberlite-IR 120 | Solvent-free | Room Temperature | 1-3 min | ~98 | Utilizes a recyclable solid acid catalyst. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of N-Boc-allylamine.
Protocol 1: Standard Synthesis in Dichloromethane
This protocol describes a general and widely used procedure for the N-Boc protection of allylamine.
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve allylamine (1.0 equivalent) in dichloromethane.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-allylamine.[1]
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst
This protocol outlines an environmentally friendly and efficient method for the synthesis of N-Boc-allylamine.
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Amberlite-IR 120 resin (or another suitable solid acid catalyst)
-
Dichloromethane (DCM) or other suitable solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker or flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a mixture of di-tert-butyl dicarbonate (1.0 equivalent) and Amberlite-IR 120 (e.g., 15% w/w), add allylamine (1.0 equivalent) and stir at room temperature.
-
Monitor the reaction by TLC; it is often complete within minutes.
-
After the reaction is complete, extract the mixture with dichloromethane to facilitate the separation of the catalyst by filtration.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum to obtain the pure product.
-
The recovered catalyst can be washed, dried, and reused.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc-allylamine.
Caption: A general experimental workflow for N-Boc-allylamine synthesis.
Logical Relationship of Reagents and Products
This diagram illustrates the logical flow from starting materials to the final product and byproducts.
References
An In-depth Technical Guide to the Physical Properties of N-(tert-Butoxycarbonyl)allylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)allylamine, also known as N-Boc-allylamine or tert-butyl N-allylcarbamate, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive allyl group. This unique combination makes it a valuable building block in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, while the allyl group provides a handle for various chemical transformations such as cross-coupling reactions, hydroformylation, and olefin metathesis. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of N-(tert-Butoxycarbonyl)allylamine is presented below. These properties are crucial for designing experiments, developing purification protocols, and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow low melting solid | [2] |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | 48-50 °C at 0.3 mmHg | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Refractive Index (n_D) | 1.4720 (estimate) | [3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |
| Solubility | Insoluble in water; Soluble in methanol. | [3] |
Experimental Protocols for Property Determination
The following sections detail the methodologies for the experimental determination of the key physical properties of N-(tert-Butoxycarbonyl)allylamine.
Determination of Melting Point
The melting point of N-(tert-Butoxycarbonyl)allylamine, being a low melting solid, can be accurately determined using a standard melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of N-(tert-Butoxycarbonyl)allylamine
Procedure:
-
Ensure the N-(tert-Butoxycarbonyl)allylamine sample is pure and dry.
-
Pack a small amount of the solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.
Determination of Boiling Point (under reduced pressure)
Given its relatively high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of N-(tert-Butoxycarbonyl)allylamine is best determined under reduced pressure.
Apparatus:
-
Distillation apparatus (e.g., Kugelrohr or a small-scale vacuum distillation setup)
-
Round-bottom flask
-
Thermometer and a thermometer adapter
-
Vacuum pump and vacuum gauge (manometer)
-
Heating mantle
-
Boiling chips or a magnetic stirrer
Procedure:
-
Place a small volume of N-(tert-Butoxycarbonyl)allylamine and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Gradually apply vacuum to the system and adjust it to the desired pressure (e.g., 0.3 mmHg).
-
Begin heating the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of liquid N-(tert-Butoxycarbonyl)allylamine (above its melting point) can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder (for less precision)
-
Analytical balance
-
Water bath set to 25 °C
-
Thermometer
Procedure:
-
Carefully weigh a clean and dry pycnometer on an analytical balance.
-
Warm the N-(tert-Butoxycarbonyl)allylamine sample to just above its melting point to ensure it is in a liquid state.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath maintained at 25 °C to allow it to reach thermal equilibrium.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., deionized water).
-
Calculate the density of N-(tert-Butoxycarbonyl)allylamine using the formula: Density = (mass of sample) / (volume of pycnometer).
Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful property for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (set to 20 °C or 25 °C)
-
Light source (typically a sodium lamp, D-line)
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Turn on the refractometer and the constant temperature water bath, allowing the prisms to equilibrate to the desired temperature.
-
Clean the surfaces of the prisms with a soft lens paper moistened with a suitable solvent and allow them to dry completely.
-
Place a few drops of liquid N-(tert-Butoxycarbonyl)allylamine onto the lower prism.
-
Close the prisms and ensure the liquid film is free of air bubbles.
-
Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Rotate the knob to center the dividing line on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Logical and Reaction Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the physical properties of N-(tert-Butoxycarbonyl)allylamine and a common synthetic route for its preparation.
Caption: Experimental workflow for determining the physical properties of N-(tert-Butoxycarbonyl)allylamine.
Caption: Reaction pathway for the synthesis of N-(tert-Butoxycarbonyl)allylamine.[4][5]
References
- 1. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-Allylamine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dual-Faceted Role of the Allyl Group in tert-Butyl Allylcarbamate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl allylcarbamate is a versatile organic compound that features two key functional moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive allyl group. While the Boc group provides a robust means of protecting a nitrogen atom, the allyl group serves as a highly functional handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the allyl group's role in the reactions of this compound, focusing on its reactivity in electrophilic additions, metal-catalyzed functionalizations, and rearrangements. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and illustrates reaction pathways and workflows using logical diagrams to serve as a comprehensive resource for synthetic chemists.
Introduction to this compound
This compound, also known as N-Boc-allylamine, is an organic compound widely used in synthesis.[1] Its structure incorporates a carbamate functional group where the nitrogen is substituted with both an allyl group and a tert-butyloxycarbonyl (Boc) group.[2] This unique combination makes it a valuable building block:
-
The Boc Group: An acid-labile protecting group that temporarily shields the nitrogen atom from unwanted reactions, particularly in peptide synthesis and complex molecule construction.[3][4][5] Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4][5]
-
The Allyl Group: Characterized by the structural formula -CH₂-CH=CH₂, it introduces a reactive alkene and an allylic position.[6][7] This group is not merely a passive substituent; it is a versatile reactive center that can participate in a wide range of transformations, allowing for the strategic introduction of complexity and further functionalization.
This guide will focus on the chemistry of the allyl portion of the molecule, detailing its participation in various reaction classes.
Reactivity of the Allyl Group's Alkene
The carbon-carbon double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloadditions and metal-catalyzed reactions.
Electrophilic Addition
Reactions of allylic carbamates with electrophiles can proceed with substitution at the carbon atom alpha or gamma to the carbamate group.[8] The specific outcome is influenced by steric factors from the carbamate, the incoming electrophile, and other substituents.[8] For instance, the reaction of a similar allylic carbamate with methyl iodide resulted exclusively in the gamma-substituted product.[8] The presence of the tert-butyl group in this compound introduces significant steric hindrance, which can influence the regioselectivity of such additions.[2]
Palladium-Catalyzed Reactions
The allyl group is renowned for its participation in palladium-catalyzed reactions. These reactions often proceed via the formation of a π-allyl-palladium intermediate. While many applications involve the cleavage of an allylic leaving group (Tsuji-Trost reaction), the allyl group in this compound can also be directly functionalized. For example, palladium-catalyzed decarboxylation-carbonylation of allylic carbamates can produce β,γ-unsaturated amides.[9][10]
Functionalization of the Allylic C-H Bond
A modern and powerful strategy in organic synthesis is the direct functionalization of C-H bonds. The allylic C-H bonds in this compound are weakened (by about 15% compared to typical sp³ C-H bonds) and are thus more reactive, making them prime targets for such transformations.[7]
Group 9 transition-metal complexes (Co, Rh, Ir) have emerged as effective catalysts for allylic C-H functionalization, expanding the scope beyond traditional palladium catalysis to include di- and trisubstituted olefins.[11][12] These reactions allow for the formation of new C-C, C-N, and C-O bonds directly at the allylic position, providing a streamlined route to complex molecules without the need for pre-functionalized substrates.[11][12]
dot
Caption: A typical experimental workflow for C-H functionalization.
The Allyl Group in Rearrangement Reactions
The allyl group can facilitate intramolecular rearrangements, leading to novel molecular scaffolds. A notable example is the dehydration of allyl carbamates to form transient allyl cyanates, which then undergo an instantaneous rearrangement to yield allyl isocyanates.[13] This sequence provides a powerful method for synthesizing isocyanates, which are themselves versatile intermediates for creating ureas, carbamates, and other nitrogen-containing compounds.
dot
Caption: Logical pathway for the allyl isocyanate rearrangement.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving the allyl group of carbamate derivatives.
Table 1: Palladium-Catalyzed Decarboxylative Carbonylation of Allyl Carbamates
| Entry | Allyl Carbamate Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Allyl diethyl amido carbamate | Pd(0)-triphenylphosphine | CO (50-80 atm), 100 °C | β,γ-Unsaturated amide | N/A | [9] |
| 2 | Cinnamyl diethyl amido carbamate | Pd₂(dba)₃, dppe | CO (20 atm), Toluene, 100°C | N,N-Diethyl-3-phenyl-3-butenamide | 85 |[10] |
Table 2: Direct Allylic Amination with tert-Butyl Carbamate
| Entry | Allylic Alcohol Substrate | Catalyst System | Solvent | Time (h) | Product | Yield (%) | Reference |
|---|
| 1 | Isopimaric Acid Derivative | 2% AuCl₃ - 6% AgOTf | CH₃NO₂ | 24 | Aminated Diterpenoid | 65 |[14] |
Detailed Experimental Protocols
Protocol: Allyl Cyanate-to-Isocyanate Rearrangement
Adapted from Ichikawa et al., Organic Syntheses, 2014, 90, 271.[13]
Materials:
-
N-Boc-linalool (allyl carbamate derivative) (1.0 equiv)
-
Pyridine (4.0 equiv)
-
Triflic anhydride (Tf₂O) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of the N-Boc-linalool in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cooled to -78 °C using a dry ice/acetone bath.
-
Pyridine is added to the solution, followed by the dropwise addition of triflic anhydride over 10 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude allyl isocyanate.
-
The crude product is then used in subsequent steps, such as trapping with an alcohol to form a new carbamate. For example, adding tert-butanol and a suitable base can form the corresponding tert-butyl carbamate of the rearranged amine.[13]
Protocol: Deprotection of an Allyl Ether using tert-Butyllithium
This protocol illustrates a common reaction of the allyl group, though on an ether rather than a carbamate. The principle of nucleophilic attack on the allyl system is relevant. Adapted from Bailey et al., Org. Lett., 2000, 2, 489-491.[15][16]
Materials:
-
Allyl ether substrate (1.0 equiv)
-
tert-Butyllithium (t-BuLi) in pentane (1.1 equiv)
-
n-Pentane, anhydrous
Procedure:
-
The allyl ether substrate is dissolved in anhydrous n-pentane in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The solution of tert-butyllithium in pentane is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C and is stirred for 1-2 hours at this temperature.
-
The reaction is carefully quenched by the slow addition of methanol or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
The mixture is allowed to warm to room temperature, and water is added. The layers are separated.
-
The aqueous layer is extracted with diethyl ether or pentane (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude alcohol is purified by flash column chromatography.
Conclusion
The allyl group in this compound is a critical element of its synthetic utility, extending far beyond its role as a simple substituent. It provides a locus for a diverse set of chemical reactions, including electrophilic additions, C-H functionalization, and sigmatropic rearrangements. This versatility allows chemists to leverage the allyl moiety as a strategic tool for molecular construction. For professionals in drug discovery and development, a thorough understanding of these reaction pathways is essential for the efficient synthesis of complex nitrogen-containing molecules, novel scaffolds, and functionalized intermediates. The continued development of catalytic methods, particularly in C-H functionalization, promises to further expand the synthetic toolbox available for modifying this versatile building block.
References
- 1. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. Reactions and reactivity of allylic and benzylic carbamates. [researchspace.ukzn.ac.za]
- 9. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 11. Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Allylic C-H functionalization via group 9 π-allyl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]
- 16. Allyl Ethers [organic-chemistry.org]
The Tert-Butyl Group in Carbamates: An In-depth Technical Guide to its Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, a cornerstone of modern organic synthesis, imparts profound steric and electronic effects when incorporated into carbamate functionalities. This technical guide provides a comprehensive examination of the steric hindrance effects of the tert-butyl group in carbamates, particularly in the widely used tert-butoxycarbonyl (Boc) protecting group. We will delve into the influence of this bulky substituent on the synthesis, reactivity, and conformational behavior of carbamates. Quantitative data on rotational energy barriers and representative reaction yields are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and deprotection of tert-butyl carbamates are provided to aid in practical application. Furthermore, key concepts and workflows are visualized through diagrams generated using Graphviz to offer a clear and concise understanding of the underlying principles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the unique properties of tert-butyl carbamates in their work.
Introduction: The Significance of the Tert-Butyl Group in Carbamate Chemistry
Carbamates are a versatile class of organic compounds with wide-ranging applications, from pharmaceuticals to agrochemicals.[1] A key feature that has propelled their utility is the ability to modulate their properties through the choice of substituents on the nitrogen and oxygen atoms. Among these, the tert-butyl group stands out for its significant steric bulk. This steric hindrance is not merely a passive feature but an active determinant of the carbamate's chemical and physical properties.
The most prominent application of the tert-butyl group in carbamates is in the form of the tert-butoxycarbonyl (Boc) protecting group for amines.[2] The Boc group's popularity stems from its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This orthogonality to other common protecting groups makes it an indispensable tool in complex multi-step syntheses, particularly in peptide and natural product synthesis.[1]
The steric bulk of the tert-butyl group influences several key aspects of carbamate chemistry:
-
Synthesis: The formation of tert-butyl carbamates can be challenging compared to their less hindered counterparts due to the steric hindrance around the oxygen or nitrogen atom.
-
Reactivity: The tert-butyl group can shield the carbamate functionality from nucleophilic attack, enhancing its stability. Conversely, the steric strain can also influence the rate of cleavage reactions.
-
Conformation: The bulky tert-butyl group significantly restricts the rotation around the C-O and C-N bonds, influencing the conformational preferences and the overall shape of the molecule. This has important implications in drug design, where molecular recognition is paramount.[3][4]
This guide will explore these effects in detail, providing both qualitative explanations and quantitative data to offer a thorough understanding of the steric hindrance imparted by the tert-butyl group in carbamates.
Data Presentation: Quantifying the Steric Effects
The steric hindrance of the tert-butyl group can be quantified through various experimental and computational methods. Below, we present a summary of key data that illustrates these effects.
Rotational Energy Barriers
The rotation around the carbamate C-N bond is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair. The steric bulk of the substituents on the nitrogen and oxygen atoms significantly influences the energy barrier for this rotation.
| Carbamate Derivative | Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
| N-alkylcarbamate | N-alkyl | ~16 | [5][6] |
| N-phenylcarbamate | N-phenyl | 12.5 | [5][6] |
| t-Butyl N-methyl-N-phenylcarbamate | N-methyl, N-phenyl, O-t-butyl | 12.3 | [5] |
| t-Butyl N-methyl-N-(p-methoxyphenyl)carbamate | N-methyl, N-(p-methoxyphenyl), O-t-butyl | 13.9 | [7] |
| t-Butyl N-methyl-N-(p-nitrophenyl)carbamate | N-methyl, N-(p-nitrophenyl), O-t-butyl | 11.5 | [7] |
| N-(2-pyrimidyl)carbamates | N-(2-pyrimidyl) | <9 | [5][6] |
| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | N-(4-hydroxybutyl), N-(2,2,2-trifluoroethyl), O-t-butyl | 15.65 ± 0.13 | [8] |
Table 1: Rotational Energy Barriers for Various Carbamate Derivatives. This table demonstrates that while electronic effects play a significant role (e.g., the electron-withdrawing pyrimidyl group lowering the barrier), the steric environment around the nitrogen and oxygen atoms is a crucial determinant of the rotational barrier.
Reaction Yields in Carbamate Synthesis
| Amine Substrate | Protecting Group Precursor | Catalyst/Base | Solvent | Yield (%) | Reference |
| Aniline | Di-tert-butyl dicarbonate | None | Water | 98 | [10] |
| 4-Methoxyaniline | Di-tert-butyl dicarbonate | None | Water | 98 | [10] |
| 2-Nitroaniline | Di-tert-butyl dicarbonate | None | Water | 80 | [10] |
| Sterically Hindered Secondary Amine | N-protected α-amino aldehydes and α-amino esters | NaBH(OAc)₃ | DMF | Moderate to High | [11] |
Table 2: Representative Yields for the N-Boc Protection of Various Amines. This table highlights that even with the sterically demanding tert-butyl group, high yields can be achieved for the protection of a range of amines using di-tert-butyl dicarbonate. The reaction conditions can be optimized to overcome the steric hindrance of both the amine and the Boc-anhydride.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and manipulation of tert-butyl carbamates. The following protocols are adapted from established literature procedures.
Synthesis of tert-Butyl Carbamate from tert-Butanol
This protocol describes a one-step synthesis of tert-butyl carbamate from tert-butanol, sodium cyanate, and trifluoroacetic acid.
Materials:
-
tert-Butanol
-
Sodium cyanate
-
Trifluoroacetic acid
-
Benzene (or a suitable alternative solvent)
-
5% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, suspend sodium cyanate (2.0 eq) in a solution of tert-butanol (1.0 eq) in benzene.
-
With slow stirring, rapidly add trifluoroacetic acid (2.1 eq) dropwise. The temperature will rise during the addition.
-
Maintain the reaction temperature between 33-35°C by intermittent cooling with an ice-water bath.
-
After the addition is complete, continue to stir the mixture overnight at room temperature.
-
Add water to the reaction mixture and stir vigorously.
-
Separate the organic layer and wash the aqueous slurry with two portions of benzene.
-
Combine the organic extracts and wash with 5% aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield tert-butyl carbamate as a white solid. The product can be further purified by recrystallization from hexane.
General Protocol for N-Boc Protection of Amines
This protocol outlines a general method for the protection of primary and secondary amines using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic mixture of water and an organic solvent)
-
Base (e.g., Triethylamine, Sodium bicarbonate, or Sodium hydroxide) - optional, depending on the substrate and conditions.
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
If a base is used, add it to the solution.
-
Add di-tert-butyl dicarbonate (1.0 - 1.2 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration and washed.
-
If the product is soluble, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
-
If necessary, the crude product can be purified by column chromatography.
General Protocol for the Deprotection of N-Boc Protected Amines
This protocol describes the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wpage.unina.it [wpage.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www3.nd.edu [www3.nd.edu]
- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]
- 9. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 10. Favoured conformations of methyl isopropyl, ethyl isopropyl, methyl tert-butyl, and ethyl tert-butyl 2-(triphenylphosphoranylidene)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic use of protecting groups is paramount to the successful construction of complex molecules. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool, particularly for the safeguarding of amine functionalities. Its widespread adoption is a testament to its predictable stability, facile introduction, and clean, selective removal under mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and its critical role in modern synthetic endeavors such as peptide and natural product synthesis.
Core Principles of the Boc Protecting Group
The tert-butoxycarbonyl group is a carbamate-based protecting group primarily used for primary and secondary amines. Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic, thereby preventing unwanted side reactions during subsequent synthetic transformations. The quintessential reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), a stable and commercially available solid.
A key feature of the Boc group is its orthogonality to other common protecting groups. It is stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group, and it is also resistant to the catalytic hydrogenation conditions typically employed for the removal of the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection of different functional groups within the same molecule.[1]
Mechanism of Boc Protection and Deprotection
Introduction of the Boc Group (N-tert-Butoxycarbonylation)
The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3][4] This initial attack forms a tetrahedral intermediate. The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to deprotonate the amine, enhancing its nucleophilicity, although the reaction can also proceed without a base.[4][5] The tetrahedral intermediate then collapses, with the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[3][4]
Cleavage of the Boc Group (Deprotection)
The removal of the Boc group is its defining characteristic: acid lability.[6] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).[2] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[7] This protonation weakens the C-O bond, facilitating its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide.[2] The liberated amine is then protonated by the excess acid to form the corresponding salt.[4]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by various factors including the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these transformations.
Table 1: Representative Conditions for N-Boc Protection of Amines
| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | (Boc)₂O (1.1) | TEA (1.2) | DCM | Room Temp. | 2 | 98 | [1] |
| Aniline | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.2 | 95 | [8] |
| Glycine methyl ester | (Boc)₂O (1.0) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.17 | 98 | [8] |
| (R)-2-Aminobutane | (Boc)₂O (1.1) | TEA (1.5) | THF | Room Temp. | 12 | 95 | [9] |
| Pyrrolidine | (Boc)₂O (1.0) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.13 | 96 | [8] |
Table 2: Comparative Data for Boc Deprotection with TFA and HCl
| Substrate | Acid (Concentration) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-Alanine | TFA (50%) | DCM | Room Temp. | 1 h | Quantitative | [4] |
| N-Boc-Phenylalanine | HCl (4 M) | Dioxane | Room Temp. | 30 min | >95% | [10][11] |
| N-Boc-Indole | TFA (25%) | DCM | Room Temp. | 2 h | High | [12] |
| N-Boc-Piperidine | HCl (4 M) | Dioxane | Room Temp. | 30 min | Quantitative | [10] |
| General N-Boc Amine | TFA (5 equiv.) | DCM | 60 (Microwave) | 30 min | High |
Experimental Protocols
Precise and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide detailed methodologies for the introduction and removal of the Boc group.
General Protocol for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv, optional, for amine hydrochlorides)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar. If the amine is a hydrochloride salt, add TEA (1.2 equiv) and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
If necessary, purify the crude product by column chromatography on silica gel.
General Protocol for TFA-Mediated Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.[10]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[10]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine trifluoroacetate salt can often be used directly in the next step.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Applications in Organic Synthesis
The Boc protecting group is a cornerstone in a multitude of synthetic applications, most notably in solid-phase peptide synthesis (SPPS) and the total synthesis of complex natural products.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support. The synthesis of the peptide then proceeds in a cyclical manner.
The cyclical process involves:
-
Deprotection: The N-terminal Boc group is removed with TFA.
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).
-
Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.
-
Wash: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).
Total Synthesis of Natural Products and Drug Development
In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the Boc group is frequently employed to protect amine functionalities in key intermediates. This allows for the selective modification of other parts of the molecule, such as the formation of new carbon-carbon bonds or the manipulation of other functional groups, without interference from the reactive amine. Its predictable and clean removal under acidic conditions makes it a reliable choice in multi-step synthetic sequences where functional group compatibility is critical.
Conclusion
The tert-butoxycarbonyl protecting group remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its well-defined stability profile, ease of introduction and removal, and orthogonality with other common protecting groups have solidified its position as a first-choice for amine protection. A thorough understanding of its underlying mechanisms, reaction kinetics, and the practical considerations of its application are essential for its successful implementation in the synthesis of complex organic molecules, from peptides to pharmaceuticals. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively harness the power of the Boc protecting group in their synthetic endeavors.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The principle of orthogonal protection, which employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, is a cornerstone of modern peptide chemistry.[1] This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications such as cyclization and branching.[1][2]
The allyloxycarbonyl (Alloc or Aloc) group is a valuable carbamate-based protecting group for amines. It is particularly useful due to its unique deprotection conditions, which are orthogonal to the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[2][3] This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptide architectures.[2] The Alloc group is typically removed under neutral conditions using a palladium(0) catalyst in the presence of a scavenger.[3][4]
These application notes provide a comprehensive overview of the use of the Alloc protecting group in peptide synthesis, including detailed experimental protocols for its removal and quantitative data to guide reaction optimization.
Data Presentation: Quantitative Analysis of Alloc Deprotection
The efficiency of Alloc group removal is dependent on the catalyst, scavenger, and reaction conditions. Below is a summary of common conditions reported in the literature.
Table 1: Palladium-Catalyzed Alloc Deprotection Conditions
| Catalyst (eq) | Scavenger (eq) | Solvent | Temperature | Time | Purity/Yield | Reference |
| Pd(PPh₃)₄ (0.2) | Phenylsilane (20.0) | DCM | Room Temp. | 2 hours | >98% | [2][5] |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (24) | DCM | Room Temp. | 30 min | Not specified | [6] |
| Pd(PPh₃)₄ (0.5) | Phenylsilane (20) | DCM | Room Temp. | 3 x 30 min | Not specified | [7] |
| Pd(PPh₃)₄ (0.1) | Phenylsilane (7.0) | CH₂Cl₂ | 0 °C | 1 hour | Not specified | [4] |
Table 2: Microwave-Assisted Alloc Deprotection
| Catalyst | Scavenger | Solvent | Temperature | Time | Purity | Reference |
| Pd(PPh₃)₄ | Phenylsilane | DMF | 38°C | 2 x 5 min | >98% | [5] |
Table 3: Metal-Free Alloc Deprotection
| Reagent | Solvent | Time | Notes | Reference |
| Iodine/Water | PolarClean (PC)/Ethyl Acetate (EtOAc) | Not specified | Environmentally friendly alternative. | [8] |
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection using Palladium Catalyst
This protocol describes the removal of the Alloc group from a peptide synthesized on a solid support using a palladium catalyst and phenylsilane as a scavenger.[2]
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF)
-
0.5% Sodium diethyldithiocarbamate in DMF (optional, for scavenging excess palladium)
-
Peptide synthesis reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a fritted peptide synthesis reaction vessel.
-
Washing: Drain the DCM and wash the resin thoroughly with DCM (3 x 1 min).
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 eq) in DCM and add phenylsilane (20 eq). Caution: The palladium catalyst is air-sensitive and should be handled under an inert atmosphere.
-
First Deprotection: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.[7] The resin may develop a yellow or dark color.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Second Deprotection (Optional but Recommended): Repeat steps 4 and 5 to ensure complete removal of the Alloc group.[2]
-
Palladium Scavenging (Optional): To remove residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 20 min).[7]
-
Final Washing: Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Confirmation of Deprotection: A qualitative Kaiser test can be performed to confirm the presence of the free amine.
Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection
This protocol utilizes microwave energy to accelerate the deprotection of Alloc groups, significantly reducing reaction times.[5]
Materials:
-
Alloc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Place the Alloc-protected peptide-resin in a microwave-compatible reaction vessel.
-
Reagent Addition: Add DMF to swell the resin, followed by phenylsilane and Pd(PPh₃)₄.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 38°C for 5 minutes.
-
Washing: Drain the vessel and wash the resin with DMF.
-
Second Microwave Irradiation: Repeat the reagent addition and microwave irradiation for another 5 minutes to ensure complete deprotection.
-
Final Washing: Wash the resin thoroughly with DMF and DCM to remove residual reagents and byproducts.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the application of the Alloc protecting group in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. WO2016050764A1 - Method for peptide synthesis and apparatus for carrying out a method for solid phase synthesis of peptides - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Boc Protection of Primary Amines
Introduction
The protection of amine functional groups is a critical and routine procedure in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This popularity stems from its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The most common and efficient reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][3] This application note provides a detailed protocol for the N-Boc protection of primary amines using Boc₂O, along with a summary of various reaction conditions and a mechanistic overview.
Reaction Mechanism
The Boc protection of a primary amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[2] The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc anhydride.[2][3] This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine (a carbamate), and the elimination of a tert-butyl carbonate leaving group.[3][4] This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[3][4] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[2]
In many procedures, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize the protonated amine intermediate, thereby accelerating the reaction.[3] However, the reaction can also proceed without an external base, where a second molecule of the starting amine or the generated tert-butoxide can act as the base.[3][4]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Data Presentation: Reaction Conditions for Boc Protection of Primary Amines
The selection of reaction parameters such as solvent, base, and temperature can significantly influence the yield and reaction time. The following table summarizes various conditions for the N-Boc protection of different primary amines.[3]
| Amine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Amines | 1.5 | TEA or DIPEA (3.0) | Water/THF (2:1) | 0 to RT | 6 h | High | [3] |
| General Amines | 2-3 | Base (1-1.5) | Various | RT or 40 | - | High | [5] |
| Benzylamine | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [3] |
| 3-Chloroaniline | 1.0 | - | Water | RT | 4 h | - | [3] |
| Various Amines | 1.0 - 1.2 | - | Water-acetone | RT | Varies | High | [2] |
Experimental Protocols
General Experimental Workflow
The overall process for the Boc protection of a primary amine follows a standard synthetic workflow, from reaction setup to product isolation and purification.[3]
Caption: General experimental workflow for Boc protection.
Detailed Protocol for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[1]
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Methanol, or a mixture like H₂O/THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., 10 mL of THF). If a base is used, add it to the solution at this stage.[3] Stir the mixture at room temperature for 5 minutes until all solids are dissolved.[3]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the stirred solution in one portion.[1] For some substrates, cooling the reaction mixture to 0°C in an ice bath before adding Boc₂O may be beneficial.[3]
-
Reaction: Stir the reaction mixture at room temperature.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed. Reaction times can vary from minutes to several hours.[2][3]
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1]
-
-
Isolation:
-
Purification: For most substrates, this procedure yields a product of high purity.[3] If necessary, the crude product can be further purified by column chromatography on silica gel.[1]
Conclusion
The Boc protection of primary amines using di-tert-butyl dicarbonate is a highly efficient, versatile, and reliable method in organic synthesis. The reaction conditions are generally mild and can be adapted to a wide variety of substrates. The straightforward protocol and high yields make it an indispensable tool for researchers and scientists in the field of drug development and complex molecule synthesis.
References
Application Notes and Protocols for the Deprotection of tert-Butyl allylcarbamate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl carbamate protecting group is a widely utilized functionality in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool for the protection of primary and secondary amines. Trifluoroacetic acid (TFA) is the reagent of choice for the removal of the tert-butyl carbamate group due to its strong acidity, volatility, and ability to effect a clean and efficient deprotection.
These application notes provide a comprehensive overview of the deprotection of tert-butyl allylcarbamate using TFA, including the underlying reaction mechanism, detailed experimental protocols, and a summary of key reaction parameters and potential side reactions.
Reaction Mechanism
The deprotection of a tert-butyl carbamate with TFA is an acid-catalyzed process that proceeds through a well-established four-step mechanism[1][2][3][4]:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by TFA. This initial step activates the carbamate group for subsequent cleavage.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate[1][2][3][4].
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas[1][2][3][4]. This irreversible step drives the reaction to completion.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA present in the reaction mixture to form the corresponding trifluoroacetate salt[1][2][4].
It is important to conduct this reaction in a well-ventilated fume hood as it generates carbon dioxide gas[4].
Data Presentation: Reaction Parameters
The efficiency of the deprotection reaction is dependent on several factors, including the concentration of TFA, the solvent, temperature, and reaction time. The following table summarizes typical reaction conditions for the TFA-mediated deprotection of tert-butyl carbamates, which are directly applicable to this compound.
| Parameter | Typical Range/Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used, but solubility of the starting material or the product salt could be a limiting factor[1]. |
| TFA Concentration | 20% - 100% (v/v in DCM) | A 1:1 mixture of TFA:DCM is commonly effective. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-25%) can be employed[1][2]. Neat TFA can also be used[3][5]. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature[1][2]. |
| Reaction Time | 30 minutes to 4 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS to determine the point of completion[1][2]. |
Experimental Protocols
Two general protocols are provided below: one for the deprotection in solution to yield the free amine, and another detailing the work-up to isolate the amine as its TFA salt.
Protocol 1: Deprotection to Yield the Free Amine
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective[1].
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed[1].
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with a non-polar solvent like toluene can aid in the removal of residual TFA[1].
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure buildup. Ensure adequate venting.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.
-
The crude product can be purified further by column chromatography, crystallization, or distillation if necessary.
Protocol 2: Isolation of the Amine Trifluoroacetate Salt
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To precipitate the amine TFA salt, add cold diethyl ether to the concentrated residue.
-
Isolate the precipitated salt by filtration or centrifugation and decantation[1].
-
Wash the isolated salt with cold diethyl ether to remove any soluble impurities and residual TFA.
-
Dry the product under vacuum.
Side Reactions and Mitigation
The primary side reaction of concern during TFA-mediated deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation[2][6][7]. While the allyl group itself is not typically considered a highly nucleophilic moiety prone to alkylation, other sensitive functional groups within the molecule (such as indoles in tryptophan or thioethers in methionine) can be susceptible[6][7].
To mitigate this, scavengers are often added to the TFA "cleavage cocktail" to trap the reactive tert-butyl cation[6][8]. Common scavengers include:
-
Water: Can act as a scavenger.
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.
-
Thioanisole: Also helps to prevent oxidation of sensitive residues like methionine[6].
-
1,2-Ethanedithiol (EDT): Possesses reducing properties and is an effective scavenger[6].
A typical cleavage cocktail for sensitive substrates might consist of TFA/water/TIS (95:2.5:2.5 v/v/v)[9].
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of TFA-Mediated Deprotection.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Logical Relationship: Side Reaction and Prevention
Caption: Side Reaction and Prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of tert-Butyl Allylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl allylcarbamate is a versatile monomer that serves as a protected precursor to poly(allylamine). The tert-butyloxycarbonyl (Boc) protecting group allows for controlled polymerization of the allyl monomer, which can be challenging to polymerize directly in its unprotected form. Subsequent deprotection of the resulting polymer, poly(this compound), yields poly(allylamine), a cationic polymer with a wide range of applications in biomedical and pharmaceutical fields. This document provides detailed application notes and experimental protocols for the synthesis and deprotection of polymers derived from this compound.
Poly(allylamine) and its derivatives are utilized in various biomedical applications, including:
-
Drug Delivery: The cationic nature of poly(allylamine) allows for complexation with anionic drugs and macromolecules, facilitating their delivery into cells.
-
Gene Delivery: Poly(allylamine) can form polyplexes with nucleic acids (DNA and RNA), protecting them from degradation and aiding in their cellular uptake for gene therapy applications.
-
Tissue Engineering: It can be used to create scaffolds and coatings that promote cell adhesion and growth.
-
Biomedical Coatings: Its reactive primary amine groups allow for conjugation with biomolecules to create biocompatible and functional coatings for medical devices.
Polymerization of this compound via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).
Experimental Protocol: RAFT Polymerization
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
A radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and nitrogen or argon source
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the RAFT agent, and AIBN in the desired molar ratio. A typical starting point is a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2.
-
Solvent Addition: Add anhydrous solvent to the flask to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir. The reaction time will vary depending on the target molecular weight and monomer conversion.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent such as cold methanol or a methanol/water mixture. Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., THF or dichloromethane), and re-precipitate. Repeat this process 2-3 times to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Data Presentation: Expected Polymer Characteristics
The following table provides a hypothetical summary of expected results from the RAFT polymerization of this compound under various conditions. Actual results may vary.
| [Monomer]:[RAFT]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 70 | 6 | 65 | 10,500 | 1.15 |
| 100:1:0.2 | 70 | 12 | 85 | 13,500 | 1.18 |
| 200:1:0.2 | 70 | 12 | 70 | 22,000 | 1.20 |
| 100:1:0.1 | 60 | 24 | 90 | 14,200 | 1.12 |
Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI: Polydispersity Index, determined by GPC.
Deprotection of Poly(this compound) to Poly(allylamine)
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the primary amine functionalities of poly(allylamine).
Experimental Protocol: Acidic Deprotection
Materials:
-
Poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolution: Dissolve the poly(this compound) in dichloromethane in a round-bottom flask (e.g., 10 mL of DCM per gram of polymer).
-
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid. A common ratio is a 1:1 (v/v) mixture of DCM and TFA.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the tert-butyl peak at ~1.4 ppm.
-
Precipitation: After completion of the reaction, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM. Precipitate the resulting poly(allylamine) trifluoroacetate salt by adding the concentrated solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation. Wash the solid with fresh diethyl ether to remove residual TFA and byproducts.
-
Drying: Dry the poly(allylamine) salt under vacuum.
-
Conversion to Hydrochloride Salt (Optional): For many biological applications, the hydrochloride salt is preferred. This can be achieved by dissolving the trifluoroacetate salt in water, neutralizing with a base (e.g., NaOH), dialyzing against deionized water, and then acidifying with hydrochloric acid followed by lyophilization.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Poly(this compound): Expected signals include a broad peak for the polymer backbone protons, a signal for the methylene protons adjacent to the nitrogen, and a characteristic sharp singlet for the tert-butyl protons at approximately 1.4 ppm.
-
¹H NMR of Poly(allylamine): Following deprotection, the peak corresponding to the tert-butyl group will disappear, and new signals corresponding to the primary amine protons will be present.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A narrow PDI (typically < 1.3 for RAFT) indicates a controlled polymerization process.
Visualizations
Caption: RAFT polymerization of this compound.
Caption: Workflow for the acidic deprotection of poly(this compound).
Caption: Synthesis pathway to functional poly(allylamine).
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust method for the chemical synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, usually benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1][2] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][3]
While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, Boc-SPPS remains a powerful tool, particularly for the synthesis of long or "difficult" peptides that may be prone to aggregation.[2][4] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation.[2]
These application notes provide detailed protocols for manual Boc-SPPS, guidelines for resin and reagent selection, and troubleshooting common side reactions.
Core Principles of Boc-SPPS
The Boc-SPPS workflow is a cyclical process consisting of three main steps: deprotection, neutralization, and coupling.[5] This cycle is repeated for each amino acid to be incorporated into the peptide sequence. The final step is the cleavage of the completed peptide from the resin with the simultaneous removal of side-chain protecting groups.[1][6]
Key Chemical Steps:
-
Deprotection: Removal of the acid-labile Nα-Boc group to expose a free amine for the next coupling reaction.
-
Neutralization: Neutralization of the resulting ammonium salt to the free amine.
-
Coupling: Formation of a peptide bond between the activated carboxyl group of the incoming Boc-amino acid and the N-terminal amine of the resin-bound peptide.
-
Cleavage: Release of the synthesized peptide from the solid support and removal of permanent side-chain protecting groups.
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield, PAM, MBHA, or BHA resin (selection depends on desired C-terminal functionality).[1][7]
-
Boc-Protected Amino Acids: Standard and side-chain protected Boc-amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[8]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU, HOBt, or DIC.[1]
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][9]
-
Scavengers: p-Cresol, anisole, dimethyl sulfide (DMS).[10]
-
Precipitation Solvent: Cold diethyl ether.[11]
Protocol 1: Manual Boc-SPPS Cycle
This protocol describes a single cycle for the addition of one amino acid.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.[1]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Washing:
-
Neutralization:
-
Add a 10% solution of DIEA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain. Repeat once.
-
Wash the resin with DCM (3 times).
-
-
Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.[1]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).[9]
-
-
Repeat:
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.[11]
-
Protocol 2: Peptide Cleavage and Deprotection (High HF Method)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel.[4][9][10]
-
Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.[9]
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) at a volume of 10 mL per gram of resin.[9][10]
-
-
Cleavage Reaction:
-
Stir the mixture at 0°C for 1 hour.[9]
-
-
HF Evaporation:
-
Evaporate the HF under a stream of nitrogen.[9]
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding cold diethyl ether.[9]
-
Filter the mixture to separate the resin beads and collect the peptide precipitate.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.[9][11]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
-
Data Presentation
Table 1: Common Resins for Boc-SPPS
| Resin Type | C-Terminal Functionality | Cleavage Condition | Recommended Use |
| Merrifield | Acid | Strong Acid (HF, TFMSA)[12] | General purpose for peptide acids. |
| PAM (Phenylacetamidomethyl) | Acid | Strong Acid (HF) | Increased stability to TFA, good for long peptides.[8][13] |
| BHA (Benzhydrylamine) | Amide | Strong Acid (HF) | Synthesis of peptide amides.[1] |
| MBHA (Methylbenzhydrylamine) | Amide | Strong Acid (HF) | Synthesis of peptide amides.[1] |
Table 2: Common Side-Chain Protecting Groups in Boc-SPPS
| Amino Acid | Protecting Group |
| Arg | Tosyl (Tos) |
| Asp | Benzyl (Bzl) |
| Cys | 4-methylbenzyl (Meb) |
| Glu | Benzyl (Bzl) |
| His | 2,4-dinitrophenyl (Dnp) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Ser | Benzyl (Bzl) |
| Thr | Benzyl (Bzl) |
| Trp | Formyl (For) |
| Tyr | 2,6-dichlorobenzyl (2,6-Cl2-Bzl) |
Table 3: Common Coupling Reagents for Boc-SPPS
| Reagent | Type | Advantages |
| DCC/DIC | Carbodiimide | Cost-effective.[14][15] |
| HBTU/TBTU | Aminium Salt | Highly efficient, fast reaction times, low racemization.[14] |
| HATU | Aminium Salt | Very efficient, especially for sterically hindered amino acids.[16][17] |
Troubleshooting Common Side Reactions
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide leading to cleavage from the resin.[18] Common with Pro or Gly as the second amino acid. | Use in situ neutralization protocols.[18][19] Couple the first two amino acids as a dipeptide unit.[18] |
| Aspartimide Formation | Formation of a five-membered ring at Asp residues, leading to a mixture of α and β-coupled peptides.[19] | Use β-cyclohexyl ester (OcHex) protection for Asp.[19] Add HOBt to the coupling step.[18] |
| Alkylation | Modification of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during deprotection and cleavage.[18] | Use scavengers (e.g., p-cresol, anisole, DMS) during cleavage.[10] |
| Pyroglutamate Formation | Cyclization of N-terminal Gln to pyroglutamic acid. | Ensure rapid and efficient coupling of the subsequent amino acid.[18] Couple Boc-pGlu-OH directly if it is the desired N-terminus.[18] |
Visualizations
Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.
Caption: Workflow for the final cleavage of the peptide from the resin using the High HF method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
The Synthesis of Isoxazolidines Utilizing tert-Butyl Allylcarbamate: A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Application Note AN2025-12-30
Introduction
The 1,3-dipolar cycloaddition of nitrones with alkenes stands as a powerful and atom-economical method for the stereoselective synthesis of isoxazolidines.[1] This class of five-membered heterocycles serves as a versatile synthetic intermediate in the preparation of valuable compounds, including γ-amino alcohols, alkaloids, and β-lactams, which are of significant interest in medicinal chemistry and drug development. tert-Butyl allylcarbamate is an attractive dipolarophile in this context, as the resulting N-Boc protected isoxazolidine-5-yl)methylamine moiety provides a handle for further functionalization, for instance, in the construction of peptidomimetics and other bioactive molecules.
This document provides a comprehensive overview of the application of this compound in isoxazolidine synthesis. While specific, detailed protocols for the cycloaddition of nitrones to this compound are not extensively reported in the literature, this guide furnishes a general experimental protocol based on well-established procedures for nitrone cycloadditions. It further outlines the key factors influencing the regio- and stereoselectivity of the reaction and provides a framework for the systematic collection and presentation of experimental data.
Key Reaction: 1,3-Dipolar Cycloaddition of a Nitrone with this compound.
The core transformation involves the [3+2] cycloaddition of a nitrone (a 1,3-dipole) with the alkene functionality of this compound (the dipolarophile) to yield a substituted isoxazolidine. The reaction creates up to three new contiguous stereocenters, making stereocontrol a critical aspect of the synthesis.[2]
Experimental Protocols
While a specific literature precedent for the following reaction is not available, this protocol is based on established methodologies for 1,3-dipolar cycloadditions of nitrones to analogous olefinic substrates. Researchers should consider this as a starting point for optimization.
General Protocol for the Synthesis of tert-Butyl (2,3-Diaryl-isoxazolidin-5-yl)methylcarbamate
This protocol describes a general procedure for the thermal 1,3-dipolar cycloaddition of a representative nitrone, C,N-diphenylnitrone, with this compound.
Materials:
-
C,N-Diphenylnitrone
-
This compound
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add C,N-diphenylnitrone (1.0 eq). Dissolve the nitrone in anhydrous toluene (approximately 0.1-0.5 M solution).
-
Addition of Dipolarophile: To the stirred solution, add this compound (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrone is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired isoxazolidine diastereomers.
-
Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and determine the diastereomeric ratio.
Data Presentation
Systematic documentation of experimental results is crucial for comparison and optimization. The following table provides a template for summarizing key quantitative data from the synthesis of isoxazolidines using this compound.
Table 1: Reaction of Nitrones with this compound
| Entry | Nitrone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | C,N-Diphenylnitrone | Toluene | 110 | 24 | Data to be determined | Data to be determined |
| 2 | C-Phenyl-N-methylnitrone | Toluene | 110 | 24 | Data to be determined | Data to be determined |
| 3 | C,N-Diphenylnitrone | Xylene | 140 | 12 | Data to be determined | Data to be determined |
Signaling Pathways and Logical Relationships
The synthesis of isoxazolidines via 1,3-dipolar cycloaddition is a well-defined process. The following diagrams illustrate the general reaction pathway and the experimental workflow.
References
Application Notes and Protocols: A Guide to N-Boc Deprotection in Solution Phase
Introduction: The Indispensable Role of the Boc Protecting Group
In the landscape of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy.[1][2] Its widespread application stems from a favorable combination of stability under a variety of synthetic conditions—notably basic, nucleophilic, and reductive environments—and its clean, facile removal under specific acidic conditions.[2][3] This orthogonality to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-labile Cbz groups, allows for complex and elegant synthetic routes.[3]
This technical guide provides an in-depth exploration of the experimental procedures for N-Boc deprotection in the solution phase. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical parameters that ensure high-yield, clean deprotection for a range of substrates.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in a well-defined, multi-step sequence:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][5] This step increases the electrophilicity of the carbonyl carbon.
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][5] The stability of the tert-butyl cation is a key thermodynamic driver for this step.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][5] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]
This mechanism highlights a critical aspect of Boc deprotection: the generation of the reactive tert-butyl cation. This electrophile can potentially lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine side chains), a topic we will address in the troubleshooting section.[4][6]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Core Protocols for N-Boc Deprotection
The choice of acidic reagent is dictated by the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired final salt form of the amine. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most common and robust choices.[1][7][8]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during work-up.[1] A solution of TFA in dichloromethane (DCM) is the most frequently employed system.
Causality Behind Experimental Choices:
-
DCM as Solvent: DCM is an excellent solvent for a wide range of organic compounds and is inert to the acidic conditions.
-
TFA Concentration (20-50% v/v): This concentration range provides a sufficiently acidic environment for rapid deprotection of most substrates at room temperature without being excessively harsh.[1][9] For more resistant substrates, neat TFA can be used, but this increases the risk of side reactions.[10]
-
Temperature (0 °C to Room Temperature): Starting the reaction at 0 °C helps to control any initial exotherm, especially on a larger scale.[1] The reaction is typically allowed to warm to room temperature to ensure completion.
Step-by-Step Experimental Methodology:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A final TFA concentration of 20% to 50% (v/v) is generally effective.[1] For many substrates, a 1:1 mixture of TFA:DCM is used.
-
Safety Note: This step is exothermic and evolves isobutene and CO2 gas. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[3]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is typically more polar than the starting material, resulting in a lower Rf value on TLC.[10] Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the product amine, which usually appears as a purple or yellow spot.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene can help remove residual TFA.[9][11] The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.[9][12] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
A solution of 4M HCl in 1,4-dioxane is another widely used and highly effective reagent for Boc deprotection.[7][13] This method can sometimes offer higher selectivity for Nα-Boc group removal in the presence of other acid-labile groups like tert-butyl esters compared to TFA.[13][14][15]
Causality Behind Experimental Choices:
-
HCl in Dioxane: This commercially available reagent provides a strong, anhydrous acidic environment. Dioxane is a good solvent for many protected amino acids and peptides.
-
Room Temperature: The reaction is typically fast and efficient at room temperature, often complete within 30 minutes to a few hours.[13][14]
-
Anhydrous Conditions: Using anhydrous solvents is important to prevent water-mediated side reactions.
Step-by-Step Experimental Methodology:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl per equivalent of the Boc-protected substrate).[4][16]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. The reaction is often complete within 30 minutes.[4]
-
Work-up:
-
Direct Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[4]
-
Precipitation: The resulting amine hydrochloride salt can often be precipitated by adding cold diethyl ether to the reaction mixture or the concentrated residue.[4][16]
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.[4]
-
Data Presentation: Summary of Common Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Outcome |
| TFA/DCM | 20-50% TFA (v/v)[1] | Dichloromethane (DCM) | 0 °C to RT | 30 min - 3 h[3] | Amine TFA Salt |
| HCl/Dioxane | 4 M[13] | 1,4-Dioxane | Room Temperature | 30 min - 2 h[4][14] | Amine HCl Salt |
| HCl/Ethyl Acetate | 1-4 M | Ethyl Acetate | Room Temperature | 1 - 5 h[14] | Amine HCl Salt |
Experimental Workflow Visualization
Caption: General experimental workflow for solution-phase N-Boc deprotection.
Troubleshooting and Advanced Considerations
Side Reaction: tert-butylation
The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate nucleophilic functional groups, particularly electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing residues (e.g., methionine, cysteine).[6][10]
-
Mitigation Strategy: This side reaction can be suppressed by adding "scavengers" to the reaction mixture.[6][8] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:
-
Anisole
-
Thioanisole
-
Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Incomplete or Sluggish Reactions
If deprotection is slow or stalls, several factors could be at play:
-
Insufficient Acid: The concentration or stoichiometry of the acid may be too low, especially if the substrate contains multiple basic sites.[10] Solution: Increase the acid concentration or the number of equivalents.
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions.[10] Solution: Increase the reaction time, temperature, or use a stronger acid system (e.g., neat TFA).[10]
Alternative, Milder Deprotection Methods
For substrates that are highly sensitive to strong acids like TFA or HCl, several milder alternatives have been developed:[10][17]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[8][10]
-
Milder Protic Acids: Formic acid, aqueous phosphoric acid, or p-toluenesulfonic acid (pTSA) can be effective for certain substrates.[10][18]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or methanol can induce deprotection without any acid.[17][19]
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient method for deprotection at room temperature.[20][21]
The selection of a deprotection method must be tailored to the specific substrate, considering the presence of other functional groups and their respective stabilities. Careful reaction monitoring is key to achieving clean, high-yielding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving tert--Butyl Allylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed reactions utilizing tert-butyl allylcarbamate, a versatile reagent in modern organic synthesis. The protocols outlined below are intended to serve as a practical guide for laboratory execution, with a focus on reproducibility and efficiency. The applications of these reactions are widespread, particularly in the synthesis of chiral amines and other valuable intermediates for drug development.
Introduction
Palladium-catalyzed reactions have become indispensable tools in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. This compound is a key substrate in several of these transformations, acting as an allyl source in allylic substitution reactions or as a precursor for in-situ generation of nucleophiles in decarboxylative couplings. The Boc (tert-butoxycarbonyl) protecting group offers mild deprotection conditions, adding to the synthetic utility of the resulting products. This document details three major classes of these reactions: the Tsuji-Trost Allylic Alkylation, Decarboxylative Allylic Amination, and Asymmetric Allylic Amination.
Tsuji-Trost Allylic Alkylation with this compound
The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution where a nucleophile displaces a leaving group on an allylic substrate.[1][2][3] In this context, the carbamate group of this compound can act as a leaving group, allowing for the introduction of various nucleophiles at the allylic position.
General Reaction Scheme:
Caption: General scheme of the Tsuji-Trost reaction.
Experimental Protocol: General Procedure for Allylic Alkylation of Soft Nucleophiles
This protocol is adapted from a general procedure for the Tsuji-Trost reaction with malonates and can be applied to other soft nucleophiles.[4]
Materials:
-
This compound
-
Nucleophile (e.g., dimethyl malonate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(allyl)Cl]₂)
-
Ligand (if required, e.g., dppe, BINAP)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleophile (1.2 equivalents) and the anhydrous solvent.
-
Add the base (1.3 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve the palladium catalyst (2-5 mol%) and ligand (if required) in the anhydrous solvent.
-
Add the catalyst solution to the reaction mixture, followed by the dropwise addition of a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl malonate | Pd(PPh₃)₄ (5) | - | NaH | THF | 60 | 12 | 85-95 | [4] |
| Phenylsulfone | [Pd(allyl)Cl]₂ (2.5) | dppe (5) | K₂CO₃ | Toluene | 80 | 8 | 88 | |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | |
| Indole | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Note: The data in this table is representative and may be adapted from similar allylic substitution reactions.
Decarboxylative Allylic Amination
In this variation, the carbamate group not only acts as a leaving group but its decarboxylation is a key step in the catalytic cycle. This reaction allows for the formation of allylic amines from allylic alcohols and isocyanates in a tandem fashion, where this compound is formed in situ.[5]
General Reaction Scheme:
Caption: Decarboxylative Allylic Amination.
Experimental Workflow:
Caption: Experimental workflow for decarboxylative amination.
Experimental Protocol: Tungsten-Catalyzed Decarboxylative Allylic Amination
This protocol describes a regioselective synthesis of branched allylic amines.[5]
Materials:
-
Allylic alcohol
-
Isocyanate (e.g., phenyl isocyanate)
-
Tungsten catalyst (e.g., W(CO)₆)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
Procedure:
-
In an oven-dried Schlenk tube, dissolve the allylic alcohol (1.0 equivalent) and the tungsten catalyst (5 mol%) in anhydrous toluene.
-
Add the isocyanate (1.1 equivalents) to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting materials and the formation of the product by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired allylic amine.
Quantitative Data:
| Allylic Alcohol | Isocyanate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | b:l ratio | Reference |
| Cinnamyl alcohol | Phenyl isocyanate | W(CO)₆ (5) | Toluene | 110 | 24 | 85 | >20:1 | [5] |
| Crotyl alcohol | Tosyl isocyanate | W(CO)₆ (5) | Dioxane | 100 | 18 | 78 | >20:1 | [5] |
| 1-Octen-3-ol | n-Butyl isocyanate | W(CO)₆ (5) | Toluene | 110 | 24 | 72 | >20:1 | [5] |
Asymmetric Allylic Amination (AAA)
The palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral allylic amines, which are important building blocks in many pharmaceuticals.[6] This reaction often employs chiral ligands to induce enantioselectivity.
Catalytic Cycle:
Caption: Catalytic cycle for Asymmetric Allylic Amination.
Experimental Protocol: Asymmetric Allylic Alkylation of Toluene Derivatives
This protocol details the enantioselective synthesis of "α-2-propenyl benzyl" motifs.[7]
Materials:
-
(E)-tert-Butyl (1,3-diphenylallyl) carbonate
-
Toluene derivative (e.g., (η⁶-C₆H₅CH₃)Cr(CO)₃)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., (R)-CTH-JAFAPHOS)
-
Base (e.g., LiN(SiMe₃)₂)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and low-temperature cooling bath
Procedure:
-
In a flame-dried Schlenk tube under argon, combine the palladium catalyst (2.5 mol%) and the chiral ligand (5.5 mol%).
-
Add the anhydrous solvent and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve the toluene derivative (1.0 equivalent) in the anhydrous solvent and cool to -78 °C.
-
Slowly add the base (1.1 equivalents) to the toluene derivative solution and stir for 30 minutes.
-
Transfer the catalyst solution to the nucleophile solution via cannula at -78 °C.
-
Add a solution of (E)-tert-butyl (1,3-diphenylallyl) carbonate (1.2 equivalents) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Asymmetric Allylic Alkylation:
| Allylic Carbonate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (η⁶-C₆H₅CH₃)Cr(CO)₃ | Pd₂(dba)₃ (2.5) | (R)-CTH-JAFAPHOS (5.5) | LiN(SiMe₃)₂ | THF | rt | 72 | >99 | [7] |
| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (η⁶-C₆H₅CH₂Ph)Cr(CO)₃ | Pd₂(dba)₃ (2.5) | (R)-CTH-JAFAPHOS (5.5) | LiN(SiMe₃)₂ | THF | rt | 98 | 92 | [7] |
| tert-Butyl cyclohex-2-enyl carbonate | (η⁶-C₆H₅CH₃)Cr(CO)₃ | Pd₂(dba)₃ (2.5) | Ph-Taniaphos (5.5) | LiN(SiMe₃)₂ | THF | rt | 92 | 92 | [7] |
Applications in Pharmaceutical Synthesis
Palladium-catalyzed reactions of this compound and related compounds are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[8][9] The ability to form C-N and C-C bonds with high chemo-, regio-, and stereoselectivity allows for the efficient construction of molecular scaffolds found in numerous drugs. For instance, the synthesis of chiral amine-containing compounds, which are prevalent in many APIs, can be streamlined using asymmetric allylic amination protocols. The mild reaction conditions and broad functional group tolerance make these methods suitable for late-stage functionalization in drug discovery and development. While direct examples involving this compound in FDA-approved drug syntheses are not always explicitly detailed in publicly available literature, the methodologies described are fundamental to the construction of similar structural motifs.
Conclusion
The palladium-catalyzed reactions involving this compound represent a versatile and powerful platform for the synthesis of a wide range of organic molecules. The Tsuji-Trost reaction, decarboxylative amination, and asymmetric allylic amination provide access to allylated compounds and chiral amines with high efficiency and selectivity. The detailed protocols and quantitative data presented in these application notes are intended to facilitate the adoption and optimization of these valuable synthetic methods in both academic and industrial research settings, particularly in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Nitrogen Heterocycles Using tert-Butyl Allylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen heterocycles utilizing derivatives of tert-butyl allylcarbamate. The methodologies described herein are robust and have been applied to the synthesis of key structural motifs found in numerous biologically active compounds.
Introduction
Nitrogen heterocycles are fundamental structural units in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry and drug development. This compound and its derivatives serve as valuable and versatile building blocks in the construction of these important molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a range of reaction conditions and can be readily removed, while the allyl group provides a reactive handle for various cyclization strategies.
This document focuses on two powerful cyclization methods for the synthesis of nitrogen heterocycles from this compound-derived precursors:
-
Ring-Closing Metathesis (RCM) for the synthesis of unsaturated heterocycles, specifically 3-pyrrolines.
-
Gold(I)-Catalyzed Intramolecular Hydroamination for the synthesis of saturated heterocycles, including pyrrolidines and piperidines.
These protocols are presented with detailed experimental procedures, quantitative data, and visual diagrams to facilitate their implementation in a research setting.
Synthesis of N-Boc-3-Pyrroline via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and widely used reaction in organic synthesis for the formation of cyclic olefins. In the context of nitrogen heterocycles, the RCM of a N,N-diallyl carbamate derivative, which can be prepared from this compound, provides an efficient route to N-Boc-3-pyrroline. This unsaturated five-membered ring is a versatile intermediate for further chemical modifications.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-Boc-3-pyrroline via RCM, highlighting the efficacy of different Grubbs-type catalysts.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-diallylamine | Grubbs I (0.5) | CH₂Cl₂ | 40 (reflux) | 2.5 | 90-94 |
| 2 | N-Boc-diallylamine | Grubbs II (0.1) | CH₂Cl₂ | 25 (rt) | 15 | >95 |
| 3 | N-Tosyl-diallylamine | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | 95 |
Experimental Protocol: Synthesis of N-Boc-3-pyrroline using Grubbs Catalyst, 1st Generation[1][2]
Materials:
-
N-Boc-diallylamine
-
Grubbs Catalyst, 1st Generation
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Tris(hydroxymethyl)phosphine solution (optional, for quenching)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (Argon or Nitrogen), add N-Boc-diallylamine.
-
Add anhydrous dichloromethane to achieve a substrate concentration of 0.4 M.
-
Add Grubbs Catalyst, 1st Generation (0.5 mol%).
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain stirring for 2.5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
(Optional Quench) To facilitate the removal of ruthenium byproducts, an aqueous solution of tris(hydroxymethyl)phosphine can be added. Stir the mixture vigorously for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by Kugelrohr distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrroline as a crystalline solid.[1]
Workflow Diagram
Synthesis of Pyrrolidines and Piperidines via Gold(I)-Catalyzed Intramolecular Hydroamination
Intramolecular hydroamination of alkenyl carbamates presents a direct and atom-economical method for the synthesis of saturated nitrogen heterocycles. Gold(I) catalysts have emerged as highly effective for this transformation, operating under mild conditions with broad substrate compatibility.[2] This approach allows for the synthesis of both pyrrolidine and piperidine ring systems from appropriately designed precursors derived from this compound.
Data Presentation
The following table summarizes the quantitative data for the gold(I)-catalyzed intramolecular hydroamination of various N-Boc-alkenylamines.
| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-4-pentenylamine | [Au(PPh₃)Cl]/AgOTf | Toluene | 100 | 24 | N-Boc-2-methylpyrrolidine | 59 |
| 2 | N-Boc-4-pentenylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | Dioxane | 60 | 12 | N-Boc-2-methylpyrrolidine | 98 |
| 3 | N-Boc-5-hexenylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | Dioxane | 80 | 24 | N-Boc-2-methylpiperidine | 95 |
| 4 | N-Boc-4-phenyl-4-pentenylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | Dioxane | 60 | 12 | N-Boc-2-methyl-2-phenylpyrrolidine | 96 |
Experimental Protocol: Gold(I)-Catalyzed Synthesis of N-Boc-2-methylpyrrolidine[3]
Materials:
-
N-Boc-4-pentenylamine
-
[Au{P(tBu)₂(o-biphenyl)}]Cl
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add [Au{P(tBu)₂(o-biphenyl)}]Cl (1 mol%) and AgOTf (1 mol%) to a dry reaction vessel.
-
Add anhydrous dioxane to the vessel.
-
Add N-Boc-4-pentenylamine to the catalyst mixture.
-
Seal the reaction vessel and heat the mixture to 60°C with stirring for 12 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-2-methylpyrrolidine.
Reaction Diagram
Conclusion
The methodologies presented provide robust and efficient pathways for the synthesis of valuable nitrogen heterocycles from derivatives of this compound. The ring-closing metathesis of N-Boc-diallylamine offers a reliable route to N-Boc-3-pyrroline, a versatile intermediate for further functionalization. The gold(I)-catalyzed intramolecular hydroamination of N-Boc-alkenylamines provides an atom-economical and mild method for the synthesis of substituted pyrrolidines and piperidines. These detailed protocols and accompanying data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols: Safe Handling of tert-Butyl Allylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and use of tert-Butyl allylcarbamate (CAS No. 78888-18-3) in a laboratory setting. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
This compound is a combustible solid that is irritating to the eyes, skin, and respiratory system.[1][2][3] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [4] |
| Appearance | White to light yellow powder or lump | [5] |
| Melting Point | 36-38 °C (lit.) | [3][4] |
| Density | 0.938 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |
| Solubility | Insoluble in water. Soluble in methanol. | [3][6] |
| Stability | Stable under normal conditions. | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[1] The primary hazards are skin and eye irritation, and it may cause respiratory irritation.[2][7]
| Hazard Statement | GHS Classification | Reference |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [1][2] |
| Combustible liquid | Flammable liquids | [1] |
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[2][8] | Protects against splashes, dust, and vapors.[8] |
| Skin Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. A standard laboratory coat.[8] | Prevents direct skin contact.[8] |
| Respiratory Protection | Not typically required with adequate ventilation. If dusts or aerosols are generated, use a NIOSH-approved respirator.[2][8] | Inhalation may cause respiratory irritation.[2][8] |
Experimental Protocols
General Handling and Storage Protocol
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Incompatible with strong oxidizing agents and strong acids.[1]
Handling:
-
Preparation: Before use, visually inspect the container for any damage.[2] Work in a well-ventilated area, preferably a chemical fume hood.[2] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Donning PPE: Wear all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers.[2]
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Cleanup: After handling, thoroughly clean the work area.[2] Wash hands with soap and water before leaving the lab.[2]
First Aid Measures
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] | |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7] | |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1][2] |
Spill and Disposal Protocol
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Visualized Workflows
Caption: Workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 6. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during your experiments.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
Question: What is causing this +56 Da mass addition, and how can I prevent it?
Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[1][2] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[3][4] This carbocation can then alkylate nucleophilic residues in your compound.[5]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to this modification. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and easily alkylated.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6][7]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[7]
-
-
Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[4][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[7] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[8][9]
-
For Tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are recommended.[1][8]
-
For Methionine-containing compounds, thioanisole is effective at preventing S-alkylation.[1][6]
-
For Cysteine-containing compounds, ethanedithiol (EDT) is a common choice.[1][6]
-
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
Question: Why is my Boc deprotection not going to completion, and what can I do to resolve it?
Answer: Incomplete deprotection can stem from several factors, often related to reaction conditions or substrate properties.[10]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[10]
-
Insufficient Reaction Time: Some substrates, especially those with steric hindrance, may require longer reaction times.[10]
-
Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.[10]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.
-
Solution: In addition to increasing reaction time and acid concentration, gentle warming (e.g., to 40°C) can be considered, but be mindful that this may also increase side reactions, making the use of scavengers even more critical.[7]
-
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not properly swelled, the acid cannot efficiently reach all the reaction sites.[10]
-
Solution: Ensure adequate swelling of the resin in the reaction solvent before adding the deprotection reagent.[10]
-
-
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
Question: My product containing Methionine (Met) or Tryptophan (Trp) seems to be oxidizing. How can I prevent this?
Answer: Oxidation of sensitive residues is a common side reaction, especially during the workup.
-
Susceptible Residues:
-
Solution:
-
Use of Reducing Scavengers: Incorporating reducing agents into the cleavage cocktail can prevent oxidation. For Methionine, scavengers like dimethyl sulfide (DMS) and dithiothreitol (DTT) are effective.[13][14] 1,2-Ethanedithiol (EDT) is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[8]
-
Careful Workup: Minimize the exposure of your compound to air, especially during and after the removal of the acidic cleavage cocktail. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Issue 4: I am synthesizing a peptide with an Asp-Gly or Asp-Ser sequence and see byproducts with the same mass but different retention times.
Question: What could be causing these isomeric byproducts, and how can I avoid them?
Answer: This is likely due to aspartimide formation , a significant side reaction in peptide synthesis, particularly for sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[15] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen.[3][16] This can lead to a mixture of α- and β-peptides and racemization.[3] While this is more prevalent in Fmoc-based synthesis, it can also occur under the acidic conditions of Boc-SPPS cleavage.[3]
-
Solutions:
-
Use of Additives in Deprotection (for Fmoc synthesis): Adding an acidic additive like hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly reduce this side reaction.[16][17]
-
Sterically Hindered Protecting Groups: Using a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH, can sterically hinder cyclization.[17]
-
Backbone Protection: Incorporating a backbone-protecting group on the nitrogen of the amino acid following aspartic acid is a highly effective strategy.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection?
A1: The Boc group is an acid-labile protecting group. The deprotection mechanism involves protonation of the carbamate by a strong acid, leading to the cleavage of the C-O bond. This generates a stable t-butyl cation and a carbamic acid. The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to give the free amine, which is then protonated by the excess acid to form an ammonium salt.[19][20] The generated t-butyl cation can be trapped by a scavenger or eliminate a proton to form isobutylene.[19]
Q2: What are standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[19] Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), often in ratios from 1:4 to 1:1.[11]
-
4M Hydrogen chloride (HCl) in 1,4-dioxane.[10] Reaction times usually range from 30 minutes to a few hours at room temperature.[11]
Q3: Why are scavengers so important in Boc deprotection?
A3: Scavengers are crucial for preventing side reactions caused by the highly reactive t-butyl cation generated during Boc deprotection.[4][5] Without scavengers, this cation can alkylate nucleophilic residues in your peptide or molecule, leading to the formation of impurities and reducing the yield of your target compound.[5]
Q4: How do I choose the right scavenger cocktail?
A4: The optimal scavenger cocktail depends on the specific amino acids present in your peptide.[8][9] A general-purpose cocktail may not be sufficient for peptides with multiple sensitive residues. It is often necessary to use a more specialized cocktail for clean deprotection.[9]
Q5: Are there alternative, milder methods for Boc deprotection?
A5: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods can be employed.[21] Some alternatives include:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can lead to thermal cleavage of the Boc group.[21] However, this is not suitable for all substrates due to the high temperatures required.[10]
-
Lewis Acids: Some Lewis acids can mediate Boc deprotection under milder conditions than strong Brønsted acids.
-
Water-mediated Deprotection: Under reflux conditions, water can be used for the deprotection of N-Boc on structurally diverse amines.[21]
Data Presentation
Table 1: Common Scavengers for Preventing Side Reactions During Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[22] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[22] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[22] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and preventing Trp oxidation.[8][22] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often included in scavenger cocktails.[22] |
| Phenol | Tyr | 5% (v/v) | Acts as a decoy for the tert-butyl cation to protect tyrosine.[8] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[22] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences.[6][9] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues.[6][9] |
| For Methionine | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[9] |
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with TFA [11]
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude deprotected amine.
-
Protocol 2: Boc Deprotection of a Peptide on Resin with a Scavenger Cocktail [8][9]
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a peptide containing Trp and Cys, a suitable cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v). Caution: Always add acid to other components slowly.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
-
Protocol 3: Minimizing Aspartimide Formation during Fmoc-SPPS Deprotection [16][17]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes.
-
Deprotection:
-
Drain the DMF and add the deprotection solution to the resin.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
Caption: Workflow for selecting an appropriate scavenger cocktail.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Scavengers for tert-Butyl Cation in Deprotection Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the use of scavengers to mitigate side reactions caused by the tert-butyl cation during deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc (tert-butoxycarbonyl) group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2] A common indicator of this side reaction is the observation of unexpected peaks in HPLC/LC-MS with a mass shift of +56 Da.[3][4]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2][3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1][2][3]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in analytical data (e.g., TLC, LC-MS) and a low yield of the desired product.[5] This can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Solution(s) |
| Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. [3][4] | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance.[3][4] |
| Incomplete Boc Deprotection. [4] | 1. Insufficient concentration or equivalents of acid.[1][4] 2. Insufficient reaction time or temperature.[1][4][6] 3. Steric hindrance around the Boc-protected amine.[1][6] | 1. Ensure a sufficient excess of acid is used (e.g., neat TFA or a high concentration in a solvent like dichloromethane). For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1][6] 2. Extend the reaction time and monitor its progress. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[1][4] 3. A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1][6] |
| Low yield of the deprotected product. | In addition to incomplete deprotection, side reactions can consume the desired product. Water-soluble products may be lost during work-up. | Add appropriate scavengers to the reaction mixture to prevent product loss due to side reactions.[7] For water-soluble products, consider alternative work-up procedures to minimize loss. |
Scavenger Selection Guide
| Sensitive Residue(s) | Recommended Scavenger(s) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[3] EDT can also help prevent the acid-catalyzed oxidation of tryptophan.[3] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation.[4] The addition of reducing agents like DMS can also help prevent oxidation.[1] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A strong nucleophile that is effective at preventing S-alkylation.[4][7] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds can act as decoys for the tert-butyl cation.[3] |
| General Purpose | Water, Triisopropylsilane (TIS) | Water acts as a nucleophile.[7] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][4] |
| Multiple Sensitive Residues | Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) | A more complex cocktail for peptides with multiple sensitive residues.[4] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on internal analysis and literature reports.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger (Solution-Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[1]
-
Reagent Addition: Add 10-20 equivalents of triethylsilane to the solution.[1][6]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.[1][6]
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. The crude product can then be purified by standard methods such as precipitation in cold ether or chromatography.[1]
Protocol 2: Boc Deprotection and Cleavage from Resin using a Scavenger Cocktail (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitation: Add the filtrate to a large volume of cold diethyl ether to precipitate the peptide.
-
Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Boc deprotection pathway, competing side reactions, and the role of scavengers.
References
Optimizing reaction conditions for tert-Butyl allylcarbamate coupling
Welcome to the Technical Support Center for optimizing the coupling of tert-butyl allylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for synthesizing amide bonds using Boc-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction principle for coupling this compound?
A1: The coupling of this compound with a carboxylic acid to form an amide bond proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the carbamate acts as a nucleophile, attacking the carbonyl carbon of an activated carboxylic acid. The tert-butyloxycarbonyl (Boc) group protects the amine, preventing unwanted side reactions, while the allyl group is typically a spectator in this transformation.[1]
Q2: What are the most common methods for activating the carboxylic acid partner?
A2: Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[2] Therefore, the carboxylic acid must be "activated". Common strategies include:
-
Using Carbodiimide Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] Additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to increase efficiency and reduce side reactions.[4][5]
-
Using Uronium/Guanidinium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and common in peptide synthesis.[6][7][8] They react with the carboxylic acid to form an active ester in situ, which then readily reacts with the amine.
-
Pre-forming an Active Ester: The carboxylic acid can be converted to a more stable, yet still reactive, N-hydroxysuccinimide (NHS) ester in a separate step. This NHS ester is then isolated and reacted with the amine.[1]
Q3: Why is a non-nucleophilic base required in the coupling reaction?
A3: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves two primary purposes:
-
It neutralizes acidic byproducts generated during the reaction (e.g., HOBt or HCl from EDC hydrochloride), driving the reaction to completion.[1]
-
If the amine starting material is in the form of an ammonium salt (e.g., from a previous deprotection step), the base is required to generate the free, nucleophilic amine.
Q4: How can I monitor the progress of the coupling reaction?
A4: The reaction progress can be monitored by standard analytical techniques to track the consumption of the starting materials and the formation of the product.[6] The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the disappearance of the limiting reagent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and identifying any major side products.
Q5: What is a typical workup and purification procedure for the product?
A5: After the reaction is complete, an aqueous workup is typically performed to remove water-soluble reagents and byproducts. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing sequentially with aqueous solutions such as saturated sodium bicarbonate (to remove acidic components) and brine.[6] The final product is then isolated from the dried organic layer and purified, most commonly by flash column chromatography on silica gel.[6][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling reaction.
Problem: Low or No Product Yield
-
Question: My reaction shows poor conversion. What are the common causes and how can I fix them?
-
Answer: Low yields can stem from several factors related to reagents, conditions, or procedure.
-
Moisture Contamination: Water can hydrolyze activated intermediates (like O-acylisourea or NHS esters), deactivating them. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[1]
-
Inactive Reagents: Coupling reagents, especially carbodiimides and uronium salts, can degrade upon exposure to moisture and air. Solution: Use fresh, high-quality coupling reagents.
-
Insufficient Base: An inadequate amount of base can stall the reaction. Solution: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA.[1]
-
Suboptimal Temperature or Time: Sterically hindered substrates may require more forcing conditions. Solution: While reactions are often started at 0 °C, allowing them to warm to room temperature and stir for an extended period (4-24 hours) is common. Gentle heating (40-50 °C) can be beneficial for very difficult couplings, but should be monitored for side product formation.[1][9]
-
Inefficient Activation: For difficult couplings, pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can significantly improve yields.[6]
-
Problem: Multiple Side Products Detected
-
Question: My LC-MS or TLC shows a complex mixture of products. What are the likely side reactions?
-
Answer: The formation of side products often depends on the specific coupling reagents and substrates used.
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation. Solution: Use racemization-suppressing additives like HOBt or, even more effectively, HOAt.[7] Running the reaction at a lower temperature can also help.[9]
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. Solution: Adding HOBt or NHS traps the intermediate as an active ester, minimizing this side reaction.[5]
-
Guanidinylation: With HBTU/TBTU, a minor side reaction can occur where the free amine is converted to a guanidinium derivative. Solution: This is rarely a major issue but can be minimized by using phosphonium-based reagents (e.g., PyBOP) or ensuring efficient consumption of the amine in the main reaction.[4]
-
Problem: Difficulty with Product Purification
-
Question: I'm struggling to isolate my pure product after the reaction workup. What can I do?
-
Answer: Purification challenges often arise from byproducts with similar polarity to the desired product.
-
Removing Urea Byproducts: The urea byproduct from DIC is soluble and removed by chromatography, while the byproduct from DCC is largely insoluble and can be removed by filtration.[5] The byproduct from water-soluble EDC can be removed with an aqueous wash.[5]
-
Removing Coupling Additives: Excess HOBt, HOAt, or NHS can be removed with a wash of saturated aqueous sodium bicarbonate.[6]
-
Removing the Base: Excess DIPEA or TEA can be removed with a wash using dilute aqueous acid (e.g., 1 M HCl), but caution is advised as prolonged exposure to acid can begin to cleave the Boc-protecting group.[10]
-
Chromatography Issues: If the product is difficult to separate on silica gel, consider using a different solvent system or reverse-phase chromatography.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Amide Coupling
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous DMF, DCM, or THF | DMF is often preferred for its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of activated species.[1] |
| Base | DIPEA or TEA | A non-nucleophilic base is crucial. Typically, 2.0 to 4.0 equivalents are used.[6][11] |
| Stoichiometry | 1.0 - 1.2 eq. Amine per 1.0 eq. Carboxylic Acid | A slight excess of the amine can help ensure complete consumption of the often more valuable carboxylic acid partner.[1] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at a lower temperature and allowed to warm. For difficult couplings, gentle heating may be required.[1][9] |
| Reaction Time | 2 to 24 hours | Progress should be monitored by TLC or LC-MS to determine the point of completion.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture from entering the reaction.[1] |
Table 2: Overview of Common Coupling Reagents
| Reagent Class | Examples | Equivalents (vs. Acid) | Key Features & Notes |
| Carbodiimides | EDC, DCC, DIC | 1.1 - 1.5 | Widely used and cost-effective. Require an additive like HOBt or NHS to suppress side reactions and racemization.[3][7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | 1.1 - 1.2 | Highly efficient, fast reaction times, and suitable for sterically hindered substrates. HATU is particularly effective.[6][12] |
| Phosphonium Salts | PyBOP, PyAOP | 1.1 - 1.2 | Excellent for reducing racemization. PyAOP is very effective for coupling N-methylated amino acids.[7][12] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol is highly efficient for a broad range of substrates.[6]
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the solution at room temperature and add DIPEA (2.0 eq). Allow the mixture to stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (if using DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling using EDC/HOBt
This is a classic and cost-effective coupling method.
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
If the reaction is in DCM, add DIPEA (2.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS.[6]
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified mechanism of amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I tell if there is unreacted Boc-anhydride in my reaction mixture?
A1: The presence of unreacted Boc-anhydride can be detected through several methods. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can also be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] Additionally, a distinct "Boc" smell can often indicate its presence.[1]
Q2: Is Boc-anhydride stable during a standard aqueous workup?
A2: Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1] However, it can be sensitive to acidic or basic conditions.[1] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][2]
Q3: Can I remove Boc-anhydride and its byproduct, tert-butanol, by evaporation?
A3: Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under high vacuum.[2] This method is particularly well-suited for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1] Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[1]
Q4: What are "scavengers" in the context of Boc-anhydride removal?
A4: Scavengers are reagents added to the reaction mixture to react with excess Boc-anhydride, converting it into a more easily removable, often water-soluble, byproduct.[1] Common scavengers include imidazole and polymer-supported trisamine (PS-Trisamine).[1][2]
Troubleshooting Guides
Issue 1: Residual Boc-anhydride is detected after a standard aqueous workup.
-
Possible Cause: Insufficient washing or hydrolysis of the Boc-anhydride during the aqueous workup. Due to its low water solubility, Boc-anhydride can persist in the organic layer.[1]
-
Solutions:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[1][3]
-
Enhanced Aqueous Wash: Increase the number and vigor of washes with a saturated sodium bicarbonate solution.[1][2]
-
Polymer-Supported Scavenger: Use a resin like PS-Trisamine to react with and sequester the excess Boc-anhydride. The resin can then be easily removed by filtration, offering high removal efficiency.[1]
-
Issue 2: The desired product is water-soluble, making extractive workup difficult.
-
Possible Cause: The polarity of the Boc-protected product causes it to partition into the aqueous layer during extraction, making it difficult to separate from water-soluble byproducts.[1]
-
Solutions:
-
Solid-Phase Scavenging: Employ a polymer-supported scavenger, such as PS-Trisamine, to react with the excess Boc-anhydride. This avoids an aqueous workup as the resin is removed by filtration.[1]
-
High Vacuum Sublimation: If your product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc-anhydride.[1]
-
Issue 3: The Boc protecting group is partially cleaved during the workup.
-
Possible Cause: The use of acidic conditions during the workup can lead to the premature removal of the acid-labile Boc group.[1]
-
Solution:
Issue 4: The product and Boc-anhydride co-elute during column chromatography.
-
Possible Cause: The polarity of the product and Boc-anhydride are too similar in the chosen solvent system.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems to increase the separation on TLC before attempting another column. Using a solvent system where the desired product has an Rf of around 0.3 is a good starting point.[4] Trying different solvent combinations, such as replacing ethyl acetate with MTBE or acetone, may improve separation.[4]
-
Alternative Chromatography: If co-elution persists, consider using a different type of chromatography, such as reverse-phase chromatography, if your product is greasy or has different solubility characteristics than Boc-anhydride.[4]
-
Pre-Column Removal: Employ one of the other removal methods (e.g., chemical quenching or high vacuum) to eliminate the majority of the Boc-anhydride before performing column chromatography.
-
Data Presentation
Table 1: Comparison of Methods for Removing Excess Di-tert-butyl Dicarbonate
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Chemical Quenching (e.g., Imidazole) | Reaction with a scavenger to form a more soluble byproduct. | mg to multi-gram | High efficiency, mild conditions.[3] | Requires an additional reagent and subsequent removal of the scavenger and its byproduct. |
| Aqueous Workup (Sat. NaHCO₃) | Hydrolysis of Boc-anhydride to tert-butanol and CO₂. | mg to kg | Simple, inexpensive, and effective for many substrates.[2][5] | May require vigorous and multiple washes; can be less effective for very non-polar products.[2] |
| Rotary Evaporation / High Vacuum | Removal of volatile Boc-anhydride and tert-butanol. | mg to gram | Simple, no additional reagents required.[2] | Only suitable for non-volatile products; may require extended time under vacuum.[1] |
| High Vacuum Sublimation | Phase transition from solid to gas to separate from non-volatile product. | mg to gram | Excellent for purifying non-volatile solid products.[1][6] | Requires specialized equipment; not suitable for volatile or thermally sensitive products. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | mg to multi-gram | Can provide very pure product.[2] | Can be time-consuming and uses large volumes of solvent; co-elution can be an issue.[4][7] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
Reaction Quenching: After the Boc protection reaction is complete (as monitored by TLC or other appropriate methods), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole and any excess imidazole.[1][3]
-
Brine Wash: Wash the organic layer with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Removal by Aqueous Workup with Saturated Sodium Bicarbonate
-
Dilution: Upon completion of the reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Bicarbonate Wash: Transfer the diluted mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times.[1][2]
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
Protocol 3: Removal by High Vacuum
-
Initial Concentration: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.
-
High Vacuum Application: Place the flask containing the crude product on a high vacuum line for an extended period (e.g., overnight) to remove residual Boc-anhydride and tert-butanol.[1][2] For more efficient removal via sublimation, a dedicated sublimation apparatus can be used where the crude material is gently heated under high vacuum, and the sublimed Boc-anhydride is collected on a cold finger.[6][9]
Protocol 4: Removal by Flash Column Chromatography
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Loading: Load the adsorbed product onto the column.
-
Elution: Elute the column with a non-polar solvent (e.g., 100% hexanes) to wash off the unreacted Boc-anhydride.[1] Monitor the fractions by TLC.
-
Product Elution: After the Boc-anhydride has been eluted, gradually increase the polarity of the eluent to elute the desired Boc-protected product.[1]
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a method to remove unreacted Boc-anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of tert-Butyl Allylcarbamate by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of tert-butyl allylcarbamate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound? A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is well-suited for separating the desired product from starting materials and byproducts.
Q2: How can I monitor the progress of the purification? A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[1] For visualization, you can use stains such as potassium permanganate, as the allyl group can react, or a ninhydrin stain if any starting amine is present.[1][2] The progress can be tracked by comparing the Rf values of the collected fractions to the crude material and a pure standard if available.
Q3: What are the common impurities I might encounter? A3: Common impurities can include unreacted starting materials like allylamine or di-tert-butyl dicarbonate ((Boc)₂O), and potential byproducts from the reaction. The polarity of these impurities will differ, with starting amines being significantly more polar and (Boc)₂O being less polar than the desired product.
Q4: Is this compound stable on silica gel? A4: Carbamates are generally stable on silica gel.[3] However, the tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[4] Since standard silica gel is slightly acidic, prolonged exposure could potentially lead to some degradation.[5][6] If you suspect degradation, you can test the compound's stability on a TLC plate or use deactivated/neutral silica gel.[5]
Q5: What is an ideal Rf value to aim for during method development? A5: For optimal separation on a column, an Rf value for the target compound in the range of 0.2-0.4 on the TLC plate is recommended.[2] An Rf of around 0.3 is often considered a good balance, allowing for effective separation without excessively long elution times.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not moving from the baseline (Rf is too low) | The mobile phase (eluent) is not polar enough.[8][9] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.[1][2] |
| Product is eluting too quickly with the solvent front (Rf is too high) | The mobile phase is too polar.[2][8] | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Poor separation of product from impurities | 1. The chosen mobile phase does not provide adequate resolution.[2][10]2. The column was overloaded with the crude sample.[1][10] | 1. Systematically screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation.[2]2. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] |
| Streaking or tailing of the product band | 1. The compound is interacting strongly with the acidic silica gel.[1][10]2. The sample was not fully dissolved when loaded or was loaded in too much solvent.[10][11]3. The column was overloaded.[10] | 1. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to improve the spot/band shape.[1]2. Dissolve the sample in a minimal amount of solvent for loading. If solubility is an issue, use a "dry loading" technique.[2][11]3. Reduce the amount of crude material loaded onto the column.[10] |
| Product is not pure after chromatography | 1. The mobile phase polarity was not optimal, leading to co-elution with impurities.[10]2. Fractions were mixed inappropriately. | 1. Optimize the mobile phase using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary.[1]2. Carefully analyze all fractions by TLC before combining them. |
| Difficulty removing solvent from the purified product | 1. High-boiling point solvents (e.g., methanol) were used for elution.[1]2. The product is an oil or low-melting solid.[1] | 1. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[1]2. Use a high-vacuum pump to remove residual solvent.[1] |
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography purification of this compound and similar compounds. Optimal conditions may vary based on the specific impurity profile.
| Parameter | Guideline/Value | Rationale/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography.[1][2] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane or Dichloromethane / Methanol | A gradient of increasing polarity is often effective. Start with a low polarity to elute non-polar impurities.[1][2] A 10:1 hexane/ethyl acetate mixture has been used for a similar compound.[12] |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between separation efficiency and run time.[2] |
| Crude to Silica Ratio | 1:30 to 1:50 (by weight) | Helps prevent column overloading and ensures good separation.[1] For difficult separations, a higher ratio (e.g., 1:100) may be needed. |
| Loading Solvent | Minimal amount of mobile phase or a volatile solvent (e.g., dichloromethane) | Minimizes band broadening at the start of the chromatography.[11][13] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure. It should be optimized based on preliminary TLC analysis of the crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase system (e.g., a mixture of ethyl acetate and hexane).[2]
-
Prepare a sufficient volume of a low-polarity starting eluent for packing the column and several higher-polarity eluents for running the column.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of silica gel needed (typically 30-50g of silica per 1g of crude product).[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[2][6]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, ensuring no air bubbles are trapped.[1][6]
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.[6][13]
-
Drain the excess solvent until the solvent level is just above the top of the sand layer.[6]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent like dichloromethane.[11][13] Carefully apply the sample solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand.[2][13]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the packed column.[11]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, starting with the least polar solvent mixture determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions in test tubes and monitor the elution by TLC.[1]
5. TLC Analysis:
-
Spot a small amount from each collected fraction on a TLC plate.
-
Develop the TLC plate in the mobile phase used for that stage of the column.[2]
-
Visualize the spots using a suitable method (e.g., potassium permanganate stain).[2]
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.[1][2]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting low yields in allylamine Boc protection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Boc protection of allylamine, with a particular focus on addressing low reaction yields.
Troubleshooting Guide: Low Yields in Allylamine Boc Protection
This guide addresses common issues encountered during the tert-butoxycarbonyl (Boc) protection of allylamine that may lead to lower than expected yields.
Question: My Boc protection of allylamine resulted in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Boc protection of allylamine can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting can help identify and resolve the issue.
Initial Checks & Common Causes:
-
Reagent Quality: The primary reagent, di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), is sensitive to heat, moisture, and acidic or alkaline conditions, which can cause it to decompose.[1][2] Ensure you are using fresh, high-purity Boc anhydride. Its decomposition can be inhibited by storing it in a cool, dark place, preferably at 10°C or lower.[3]
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete reaction or the formation of side products. Carefully control the amount of Boc anhydride used.
Troubleshooting Workflow for Low Yields
The following diagram outlines a step-by-step process for troubleshooting low yields in the Boc protection of allylamine.
Caption: Troubleshooting workflow for low yields in allylamine Boc protection.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of allylamine and how can I prevent them?
A1: The most common side reactions include the formation of di-Boc protected allylamine and urea derivatives.[4]
| Side Product | Cause | Prevention Strategy |
| Di-Boc Allylamine | Excess Boc anhydride or the use of a highly activating catalyst like 4-dimethylaminopyridine (DMAP).[4] | Use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents) and avoid excessive reaction times.[4] |
| Urea Derivatives | Formation of an isocyanate intermediate which then reacts with another molecule of allylamine.[4] | Ensure slow addition of Boc anhydride and maintain a moderate reaction temperature. |
Q2: Is a base always necessary for the Boc protection of allylamine?
A2: While not always strictly required, a base is commonly used to neutralize the protonated amine and accelerate the reaction.[4] The tert-butoxide generated as a byproduct is basic enough to deprotonate the amine, but for efficient conversion, an added base like triethylamine (TEA) or sodium bicarbonate is recommended.[4][5]
Q3: What is the optimal temperature for the Boc protection of allylamine?
A3: The reaction is typically conducted at room temperature.[4] If the reaction is slow, moderate heating to around 40°C can be applied.[5] However, it is crucial to avoid excessive heat, as di-tert-butyl dicarbonate can decompose at higher temperatures.[6][7]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent should be chosen to ensure the solubility of the starting materials. Common solvents include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM).[4][5] For primary aliphatic amines like allylamine, these aprotic solvents are generally effective. In some cases, alcoholic solvents like methanol have been shown to increase the reaction rate.[8] Aqueous systems with a base like sodium bicarbonate are also a viable option.[9]
Q5: I am observing an emulsion during the aqueous work-up. How should I handle this?
A5: Emulsion formation can complicate the extraction process. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Allowing the mixture to stand for a longer period may also help the layers to separate.
Experimental Protocols
Standard Protocol for Boc Protection of Allylamine
This protocol provides a general procedure for the N-Boc protection of allylamine.
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve allylamine (1.0 equivalent) in a suitable solvent such as DCM or THF (to a concentration of approximately 0.2-0.5 M).[4]
-
Add Base: To the stirring solution, add triethylamine (1.1-1.5 equivalents).[4]
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution, either as a solid or dissolved in a small amount of the reaction solvent.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[4]
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional DCM or the chosen organic solvent (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-allylamine. The product can be further purified by column chromatography if necessary.
Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Good solubility for reactants, relatively inert.[4] |
| Base | Triethylamine (TEA), Sodium Bicarbonate (in aqueous media) | Neutralizes the protonated amine, accelerates the reaction.[4][5] |
| Boc₂O Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting amine while minimizing di-Boc formation.[4] |
| Temperature | Room Temperature to 40°C | Provides sufficient energy for the reaction without significant decomposition of Boc anhydride.[5] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion of primary aliphatic amines.[4] |
References
- 1. echemi.com [echemi.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of tert-Butyl Allylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl allylcarbamate. It addresses common issues related to its thermal stability and provides experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound, also known as N-Boc-allylamine, is an organic compound used as a protecting group for amines in multi-step organic synthesis.[1][2][3][4][5] The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.
Q2: What are the typical signs of this compound decomposition in my experiment?
A2: Signs of decomposition can include unexpected byproduct formation in your reaction, inconsistencies in analytical data (e.g., NMR, LC-MS), pressure buildup in the reaction vessel, and a noticeable change in the physical appearance of the compound.
Q3: At what temperature does this compound start to decompose?
Q4: What are the expected byproducts of thermal decomposition?
A4: The thermal decomposition of tert-butyl carbamates typically proceeds via the elimination of isobutylene and carbon dioxide to yield the corresponding amine. In the case of this compound, the expected primary decomposition products are allylamine, isobutylene, and carbon dioxide.
Q5: How can I minimize thermal decomposition during my reactions?
A5: To minimize thermal decomposition, it is recommended to:
-
Maintain reaction temperatures below the known or determined decomposition temperature of the compound.
-
Use a high-purity grade of this compound to avoid impurities that may catalyze decomposition.
-
Avoid prolonged heating times.
-
Work under neutral or basic pH conditions, as the Boc group is labile to acid.
Q6: How should I properly store this compound?
A6: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis. | Thermal decomposition of this compound. | 1. Re-evaluate the reaction temperature. If possible, lower the temperature. 2. Analyze a sample of the starting material by TGA and DSC to determine its thermal stability. 3. Use GC-MS with derivatization to confirm the presence of decomposition byproducts.[7] |
| Low yield of the desired product. | Loss of starting material due to thermal decomposition. | 1. Monitor the reaction progress more frequently to determine the optimal reaction time. 2. Consider alternative, lower-temperature synthetic routes if decomposition is significant. |
| Pressure buildup in a sealed reaction vessel. | Formation of gaseous byproducts (isobutylene and carbon dioxide) from decomposition. | 1. Do not heat this compound in a sealed vessel. 2. Ensure the reaction is performed in an open or well-vented system. 3. If a closed system is necessary, incorporate a pressure-relief mechanism. |
| Inconsistent reaction outcomes. | Partial decomposition of the starting material, leading to variable effective concentrations. | 1. Verify the purity of the this compound before use. 2. Store the reagent under recommended conditions to prevent degradation over time. |
Quantitative Data Summary
While specific quantitative thermal analysis data for this compound is not widely published, the following table summarizes typical thermal properties of related tert-butyl carbamates based on available literature.
| Parameter | Value Range for Similar Carbamates | Notes |
| Decomposition Onset Temperature (TGA) | 85 - 150 °C | This is an estimated range. The actual value is dependent on the specific compound and experimental conditions (e.g., heating rate, atmosphere). |
| Melting Point | 36 - 38 °C[1] | This is the reported melting point for this compound. |
| Major Decomposition Products | Allylamine, Isobutylene, Carbon Dioxide | Based on the general mechanism for tert-butyl carbamate thermolysis. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Place 5-10 mg of high-purity this compound into an appropriate TGA crucible (e.g., alumina).[8]
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Use an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
-
-
Data Analysis: Plot the mass change (%) as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Identification of Decomposition Products by GC-MS
Objective: To identify the volatile byproducts of the thermal decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, known amount of this compound in a sealed vial with a septum.
-
Heat the vial at a temperature above the determined decomposition onset (from TGA) for a set period (e.g., 1 hour).
-
Allow the vial to cool to room temperature.
-
-
Headspace Analysis:
-
Using a gas-tight syringe, withdraw a sample of the headspace from the vial.
-
Inject the headspace sample into the GC-MS.
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar column (e.g., HP-5ms) is suitable for separating the expected volatile products.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan from m/z 15 to 200.
-
-
Data Analysis: Identify the components of the mixture by comparing their mass spectra to a library database (e.g., NIST).
Visualizations
Caption: Thermal decomposition pathway of this compound.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl N-allylcarbamate, 97% | Fisher Scientific [fishersci.ca]
- 3. 434770100 [thermofisher.com]
- 4. N-BOC-Allylamine, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 5. tert-Butyl N-Allylcarbamate | 78888-18-3 | TCI AMERICA [tcichemicals.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. epfl.ch [epfl.ch]
Technical Support Center: Navigating Carbamate Chemistry
A Guide to Preventing Di-acylation Side Products in Acylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common yet often misunderstood challenge in organic synthesis: the formation of di-acylation side products when working with carbamate-protected functional groups. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven insights to help you navigate this complex issue and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "di-acylation" of a carbamate, and why is it a problem?
A1: In the context of carbamate chemistry, "di-acylation" refers to the N-acylation of the carbamate nitrogen, leading to the formation of an N-acyl carbamate, which is a type of mixed imide. This occurs when a second acyl group is introduced onto the nitrogen atom that is already part of the carbamate functionality.
This side reaction is problematic for several reasons:
-
Formation of an Unwanted Byproduct: It consumes your starting material and acylating agent, reducing the overall yield of your desired product.
-
Complicates Purification: The N-acyl carbamate byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Potential for Further Reactions: N-acyl carbamates can be reactive intermediates themselves, potentially leading to other unforeseen side products.
The core issue stems from the fact that while the lone pair of electrons on the carbamate nitrogen is delocalized into the carbonyl group, rendering it less nucleophilic than a free amine, it is not entirely unreactive.[1] Under certain conditions, it can still act as a nucleophile and attack an acylating agent.
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: You are observing significant di-acylation (N-acyl carbamate formation) when acylating another functional group in your molecule.
Core Problem: The nucleophilicity of the carbamate nitrogen is competing with your target functional group for the acylating agent.
Underlying Chemistry: The nucleophilicity of the carbamate nitrogen is influenced by a combination of electronic and steric factors. Electron-donating groups on the carbamate can increase the electron density on the nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups decrease its nucleophilicity.[2] Steric hindrance around the nitrogen atom can also play a significant role in reducing its reactivity.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-acylation.
Solutions & Protocols:
1. Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the first and most effective step. Acylation of more nucleophilic groups (like primary or secondary amines and alcohols) can often proceed at lower temperatures than the N-acylation of the less nucleophilic carbamate.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. This minimizes the availability of the acylating agent to react with the less reactive carbamate nitrogen.
2. Choice of Base:
-
Avoid Strong Bases: Strong bases like n-butyllithium or LDA can deprotonate the carbamate, significantly increasing the nucleophilicity of the nitrogen and promoting N-acylation. Opt for milder, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if a base is required.[5]
3. Leverage Steric Hindrance:
-
If you have a choice of protecting group, select one that is more sterically hindered. For example, a di-tert-butyl carbamate would be significantly less prone to N-acylation than a methyl carbamate due to the bulky tert-butyl groups shielding the nitrogen atom.[3][4]
4. Consider Lewis Acid Catalysis:
-
Lewis acids can be employed to activate the acylating agent, often allowing for acylation to occur under milder conditions and potentially favoring reaction with the more nucleophilic site over the carbamate.[5][6][7][8][9] Zinc chloride (ZnCl2) has been shown to be an effective catalyst for the N-acylation of carbamates, so careful selection of the Lewis acid and reaction conditions is crucial to achieve chemoselectivity.[5][6][7]
Protocol for Lewis Acid-Catalyzed Acylation (General Guidance):
-
To a solution of your substrate containing the carbamate and the functional group to be acylated in a suitable anhydrous solvent (e.g., dichloromethane), add the acylating agent (1.0-1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add the Lewis acid (e.g., ZnCl2, 0.1-0.2 equivalents) portion-wise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
5. Employ Orthogonal Protecting Groups:
-
If di-acylation remains a persistent issue, the most robust solution is to use an orthogonal protecting group strategy.[10][11] This involves choosing a protecting group for the amine that can be removed under conditions that will not affect other functional groups in your molecule. For example, if you need to perform an acylation under basic conditions, a Boc-protected amine (acid-labile) would be a better choice than an Fmoc-protected amine (base-labile).
Table 1: Common Carbamate Protecting Groups and their Orthogonality [10][11][12]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis |
Scenario 2: You are performing a peptide coupling, and you suspect N-acylation of a carbamate-protected side chain.
Core Problem: The highly activated carboxylic acid in peptide coupling reactions can be reactive enough to acylate the carbamate nitrogen of a protected side chain (e.g., the Boc-protected lysine side chain).
Underlying Chemistry: Peptide coupling reagents, such as carbodiimides (DCC, DIC) with additives (HOBt, HOAt) or uronium/phosphonium salts (HATU, HBTU, PyBOP), generate highly reactive acylating species.[13][14][15][16] While designed to react with the N-terminal amine of the growing peptide chain, these intermediates can sometimes react with other nucleophilic sites, including the less nucleophilic nitrogen of a carbamate protecting group, especially in hindered couplings that require longer reaction times or higher temperatures.[13][15]
Preventative Measures & Protocols:
1. Choice of Coupling Reagent:
-
For routine couplings, standard carbodiimide reagents are often sufficient and less likely to cause side reactions.[16] For more challenging couplings involving sterically hindered amino acids, more potent reagents like HATU or HCTU may be necessary, but their use should be carefully monitored.[13]
2. Pre-activation Time:
-
Minimize the pre-activation time of the carboxylic acid with the coupling reagent. A prolonged pre-activation period can lead to the formation of side products from the activated species.
3. Reaction Temperature:
-
Perform couplings at 0 °C to room temperature. Avoid heating unless absolutely necessary, as higher temperatures can promote side reactions, including N-acylation and racemization.[16]
4. Double Coupling vs. More Potent Reagents:
-
For sterically hindered couplings, performing a "double coupling" (reacting the resin-bound amine with two consecutive portions of freshly activated amino acid) is often a better strategy than using a large excess of a highly reactive coupling reagent in a single shot.[13]
Protocol for Double Coupling:
-
Following the deprotection of the N-terminal amine, wash the resin thoroughly.
-
In a separate vessel, pre-activate the incoming amino acid (e.g., 4 equivalents) with a suitable coupling reagent (e.g., HATU, 3.9 equivalents) and a non-nucleophilic base (e.g., DIPEA, 8 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.
-
Drain and wash the resin.
-
Repeat steps 2-4 with a fresh solution of activated amino acid.
-
5. Protecting Group Considerations:
-
Ensure that your side-chain protecting groups are robust to the coupling conditions. While Boc, Cbz, and Fmoc are generally stable, highly forcing conditions could potentially lead to side reactions.
Visualizing the Problem: N-Acylation of a Boc-Protected Lysine Side Chain
Caption: Desired vs. side reaction in peptide coupling.
By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can minimize the formation of di-acylation side products and improve the efficiency and purity of your synthetic products.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. www3.nd.edu [www3.nd.edu]
- 3. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Lewis acid catalyzed N-acylation of carbamates and oxazolidinones | Semantic Scholar [semanticscholar.org]
- 8. sciforum.net [sciforum.net]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
Improving solubility of tert-Butyl allylcarbamate for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using tert-butyl allylcarbamate, with a focus on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a low-melting solid (melting point: 36-38 °C) that is soluble in various organic solvents but insoluble in water.[1][2] It is known to be soluble in methanol.[2] Based on its chemical structure, which includes a nonpolar tert-butyl group and a more polar carbamate moiety, it is expected to be soluble in a range of common organic solvents.
Q2: In which organic solvents is this compound most likely to be soluble?
A2: While specific quantitative data is not widely published, this compound is expected to be readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile (ACN), as well as chlorinated solvents like dichloromethane (DCM). Its solubility is also good in alcohols like methanol and ethanol. It will likely have lower solubility in nonpolar solvents such as toluene and hexane.
Q3: My this compound is not dissolving well in my reaction solvent. What can I do?
A3: If you are experiencing poor solubility, consider the following steps:
-
Gentle Heating: Warming the mixture can significantly increase the rate of dissolution and the solubility limit. However, be cautious with temperature to avoid potential degradation of the Boc-protecting group.[3]
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Co-solvents: Adding a small amount of a good, miscible co-solvent in which the compound is highly soluble (like DMF or DMSO) can enhance the overall solubility in the reaction mixture.[1][4]
-
Solvent Selection: If the reaction chemistry allows, switching to a solvent with a more appropriate polarity may be the best solution.
Q4: Is it safe to heat a solution of this compound to improve solubility? What are the risks?
A4: Gentle heating is a common technique to aid dissolution. However, the tert-butyloxycarbonyl (Boc) protecting group can be thermally labile, especially at higher temperatures. Prolonged heating at temperatures above 80-100°C could lead to the deprotection of the amine.[3] It is recommended to use the lowest effective temperature and to monitor for any signs of degradation, such as the evolution of gas (isobutylene and carbon dioxide). For most applications, warming to 40-50°C should be sufficient and is generally considered safe for the Boc group.[5]
Q5: Can I prepare a concentrated stock solution of this compound?
A5: Yes, preparing a concentrated stock solution in a solvent in which it is highly soluble (e.g., DMF, DMSO, or DCM) is a good practice. This stock solution can then be added to the reaction mixture, which can help to avoid solubility issues with the bulk solid.
Solubility Data
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility at 25°C (mg/mL) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 | A highly polar aprotic solvent, generally effective for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 200 | Another highly polar aprotic solvent, excellent for dissolving many organic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 200 | A versatile solvent with moderate polarity. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 150 | A common polar aprotic solvent. |
| Methanol (MeOH) | CH₄O | 6.6 | > 150 | Known to be a good solvent for this compound.[2] |
| Ethanol (EtOH) | C₂H₆O | 5.2 | > 100 | Good solubility is expected. |
| Acetonitrile (ACN) | C₂H₃N | 6.2 | > 100 | A polar aprotic solvent where good solubility is likely. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | 50 - 100 | Moderate solubility is expected. |
| Toluene | C₇H₈ | 2.4 | 20 - 50 | Lower solubility is expected due to lower polarity. |
| Hexane | C₆H₁₄ | 0.0 | < 10 | Expected to be a poor solvent. |
| Water | H₂O | 9.0 | Insoluble | The compound is known to be insoluble in water.[2] |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DCM, THF, Methanol, Ethyl Acetate, Toluene, Hexane)
-
Small vials (e.g., 2 mL)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound into a vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at approximately 10 mg/mL.
-
If the solid has not completely dissolved, the compound has limited or low solubility in that solvent under these conditions.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the precise solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Sealable vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Analytical balance and volumetric flasks
Procedure:
-
Add an excess amount of this compound to a vial (ensure undissolved solid will remain).
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Troubleshooting Guide for Solubility Issues
The following workflow provides a systematic approach to addressing solubility challenges with this compound during your experiments.
References
Validation & Comparative
A Comparative Guide to tert-Butyl Allylcarbamate (Alloc) and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is fundamental to the successful assembly of complex peptide sequences. The choice between different protecting groups dictates the overall synthetic strategy, influencing efficiency, purity, and the potential for side reactions. This guide provides a comprehensive comparison between the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the versatile tert-Butyl allylcarbamate (Alloc) group, offering researchers, scientists, and drug development professionals a detailed analysis to inform their synthetic designs.
While Fmoc is the cornerstone for routine Nα-amino group protection in SPPS, the Alloc group serves as a critical orthogonal protecting group, primarily for amino acid side chains, enabling the synthesis of complex architectures such as cyclic and branched peptides.
Chemical Properties and Orthogonality
The core principle underpinning the utility of these protecting groups is orthogonality—the ability to selectively remove one type of protecting group in the presence of others.[]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is labile to basic conditions, typically being removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] It is stable to acidic conditions, making it orthogonal to the acid-labile tert-butyl (tBu) and Boc protecting groups commonly used for side-chain protection.[]
-
This compound (Alloc): The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu/Boc removal. Its deprotection is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[4][5] This unique cleavage condition makes the Alloc group orthogonal to both Fmoc/tBu and Boc/Bzl protection strategies.[6]
Performance in SPPS: A Comparative Overview
While direct quantitative comparisons of Alloc and Fmoc for Nα-protection are not abundant in the literature due to their distinct primary applications, a qualitative and application-based comparison reveals their respective strengths. Fmoc is the standard for linear peptide synthesis due to its efficiency and ease of use, while Alloc excels in scenarios requiring its unique orthogonality.[6]
| Feature | This compound (Alloc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Primary Application | Orthogonal side-chain protection for complex peptides (e.g., cyclization, branching).[7][8] | Routine Nα-amino group protection for linear peptides.[] |
| Deprotection Conditions | Mild, neutral: Pd(PPh₃)₄, scavenger (e.g., phenylsilane) in DCM or DMF.[4][5] | Mild, basic: 20-50% piperidine in DMF.[2][3] |
| Orthogonality | Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[6] | Orthogonal to acid-labile (Boc, tBu) groups. Not orthogonal to other base-labile groups.[] |
| Deprotection Monitoring | Typically monitored by HPLC/MS analysis of a cleaved resin sample. | Real-time monitoring via UV absorbance of the dibenzofulvene-piperidine adduct.[9] |
| Reported Purity/Yield | Deprotection can achieve >98% purity.[10] Overall yield is sequence-dependent. | Coupling yields typically exceed 99%.[] Overall yield is highly dependent on peptide length and sequence.[11] |
| Potential Side Reactions | Incomplete deprotection if the catalyst is poisoned. Potential for allyl group migration in specific contexts. | Diketopiperazine formation at the dipeptide stage. Aspartimide formation with Asp-containing sequences.[12] |
Experimental Protocols
Fmoc Deprotection Protocol
This protocol describes the standard procedure for the removal of the Nα-Fmoc group in SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 5-10 minutes. This can be achieved by shaking, rocking, or bubbling with nitrogen gas.[2]
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Alloc Deprotection Protocol
This protocol outlines the on-resin deprotection of the Alloc group using a palladium(0) catalyst.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare the deprotection solution in a separate flask under an inert atmosphere (e.g., nitrogen or argon):
-
Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in DCM.
-
Add phenylsilane (20 equivalents relative to the resin loading) to the palladium solution.[3]
-
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 20-30 minutes.[5]
-
Drain the reaction mixture.
-
Repeat steps 4-6 for a second deprotection treatment to ensure complete removal.
-
Wash the resin extensively with DCM (at least 5 times) to remove all traces of the catalyst and scavenger.[3]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Visualizing the Workflows
The following diagrams illustrate the key steps in SPPS utilizing Fmoc for linear peptide synthesis and the orthogonal application of Alloc for side-chain deprotection and cyclization.
Deprotection Mechanisms
The distinct chemical mechanisms for the removal of Fmoc and Alloc groups are central to their orthogonal nature.
Conclusion
Both Fmoc and Alloc are indispensable protecting groups in the field of peptide synthesis, each with a well-defined role. Fmoc stands as the undisputed standard for Nα-protection in routine SPPS of linear peptides, prized for its mild deprotection conditions and the convenience of UV monitoring. The this compound (Alloc) group, in contrast, is a powerful tool for advanced applications where its orthogonality to both acid- and base-labile protecting groups is paramount. This feature is expertly exploited for the on-resin synthesis of cyclic peptides, branched constructs, and other complex modifications. The choice between—or, more commonly, the complementary use of—Fmoc and Alloc will be dictated by the synthetic target's complexity and the specific strategic requirements of the peptide assembly. A thorough understanding of their respective chemistries and applications is crucial for the successful design and execution of modern peptide synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Acid Lability of Boc-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a vital amine-protecting group in organic synthesis, prized for its stability in a wide range of chemical environments and its susceptibility to cleavage under acidic conditions. This guide provides an objective comparison of the acid lability of various Boc-protected compounds, supported by experimental data, to aid in the strategic design of synthetic routes.
Factors Influencing the Acid Lability of Boc-Protected Compounds
The rate of acid-mediated deprotection of a Boc-protected compound is influenced by several factors:
-
Nature of the Protected Amine: The electron density on the nitrogen atom plays a crucial role. Boc-protected aromatic and heteroaromatic amines are generally more labile than their aliphatic counterparts due to the ability of the aromatic ring to stabilize the developing positive charge during the reaction.
-
Steric Hindrance: Sterically hindered Boc-protected amines may exhibit slower deprotection rates as the bulky groups impede the approach of the acid to the carbamate functionality.
-
Acid Strength and Concentration: The rate of deprotection is dependent on the strength and concentration of the acid used. Stronger acids and higher concentrations generally lead to faster cleavage. Kinetic studies have shown that the HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[1][2]
-
Solvent and Temperature: The choice of solvent and the reaction temperature also affect the deprotection rate. Reactions are typically faster at higher temperatures.
Comparative Data on the Lability of Boc-Protected Compounds
The following table summarizes the deprotection efficiency of various N-Boc protected compounds under thermal conditions, which serves as a useful proxy for their relative acid lability. Generally, compounds that are more labile under thermal conditions are also more susceptible to acid-catalyzed cleavage.
| Compound Type | Substrate | Deprotection Efficiency (%) |
| Heteroaromatic Amines | N-Boc-imidazole | 98 |
| N-Boc-indole | 98 | |
| Aromatic Amines (Primary) | N-Boc-aniline | 49-72 |
| N-Boc-4-fluoroaniline | 49-72 | |
| N-Boc-4-chloroaniline | 49-72 | |
| Aromatic Amines (Secondary) | N-Boc-N-methylaniline | 60 |
| N-Boc-diphenylamine | 75 | |
| Aliphatic Amines (Primary) | N-Boc-phenethylamine | 27 |
| Aliphatic Amines (Secondary) | N-Boc-N-methylphenethylamine | 35 |
| N-Boc-morpholine | 50 | |
| N-Boc-piperidine | 35 | |
| Amino Acids | N-Boc-glycine | 95 |
| N-Boc-phenylalanine | 52 |
Data adapted from a study on thermal deprotection in trifluoroethanol (TFE) at 150°C for 60 minutes.[3] Higher percentages indicate greater lability.
The data indicates a clear trend in lability: Heteroaromatic > Aromatic > Aliphatic . Within aliphatic amines, secondary amines can be slightly more labile than primary amines. For amino acids, the presence of other functional groups can influence the deprotection efficiency.
Experimental Protocols
Detailed methodologies for common Boc deprotection procedures are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for the cleavage of most Boc-protected amines.[4]
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is another common procedure and is particularly useful when the product is desired as a hydrochloride salt.[5]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve or suspend the Boc-protected compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid by filtration and wash with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the purified amine hydrochloride salt.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the mechanism of Boc deprotection and a general experimental workflow.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Protection Strategies: A Deep Dive into the Boc-Allylamine Combination
In the precise world of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and peptidomimetics, the ability to selectively mask and unmask functional groups is paramount. This guide offers an in-depth technical comparison of orthogonal protection strategies for amines, with a core focus on the versatile and robust Boc-allylamine pairing. We will explore the underlying chemical principles, provide quantitative comparisons with common alternatives, and furnish detailed experimental protocols to empower researchers in making strategic decisions for their synthetic campaigns.
The Principle of Orthogonality: A Pillar of Modern Synthesis
At its heart, an orthogonal protection strategy employs two or more protecting groups within a single molecule that can be removed under distinct, non-interfering chemical conditions. This allows for the sequential modification of a polyfunctional molecule with complete control. The acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyl group form a powerful orthogonal pair, enabling chemists to unmask one amine for further reaction while the other remains securely protected.
The power of this strategy lies in its selectivity. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), while the allyl group is stable under these conditions. Conversely, the allyl group is selectively removed by a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], under neutral conditions that leave the Boc group untouched.[1][2]
The Boc-Allyl Strategy: A Head-to-Head Comparison
To provide a clear, data-driven comparison, we will examine the Boc-allyl strategy alongside another common orthogonal pair: Boc-Cbz (carboxybenzyl). The Cbz group, like the allyl group, is stable to the acidic conditions used for Boc removal. However, its deprotection via catalytic hydrogenolysis presents a different set of compatibilities and constraints.
Key Performance Characteristics: A Comparative Analysis
| Feature | Boc-Allyl Strategy | Boc-Cbz Strategy |
| Boc Deprotection | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) |
| Orthogonal Group | Allyl | Carboxybenzyl (Cbz) |
| Orthogonal Deprotection | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | Excellent. Allyl group is stable to TFA; Boc group is stable to Pd(0) catalysis.[1][2] | Excellent. Cbz group is stable to TFA; Boc group is stable to hydrogenolysis.[2] |
| Functional Group Comp. | Allyl Deprotection: Sensitive to some reducible groups. The presence of sulfur can poison the Pd catalyst. | Cbz Deprotection: Incompatible with reducible functional groups such as alkenes, alkynes, and some nitro groups. |
| Reagent/Catalyst Cost | Pd(PPh₃)₄ can be expensive, though catalyst loading is low. | Pd/C is generally more affordable. |
| Safety Considerations | Palladium catalysts can be air-sensitive. PPh₃ is an irritant. | Requires handling of flammable hydrogen gas. Pd/C can be pyrophoric. |
Quantitative Deprotection Data (Representative)
The following table provides representative yields and reaction times for the selective deprotection of each group in an orthogonal pair, based on data from similar substrates in the literature.
| Protection Strategy | Deprotection Step | Reagents & Conditions | Time | Yield |
| Boc-Allyl | Boc Cleavage | 25-50% TFA in DCM, RT | 1-2 h | >95%[3] |
| Allyl Cleavage | Pd(PPh₃)₄ (5 mol%), PhSiH₃, DCM, RT | 0.5-2 h | ~90-95%[4] | |
| Boc-Cbz | Boc Cleavage | 25-50% TFA in DCM, RT | 1-2 h | >95%[3] |
| Cbz Cleavage | H₂ (balloon), 10% Pd/C, MeOH, RT | 2-4 h | >95%[2] |
Visualizing Orthogonal Deprotection
The following diagrams illustrate the core principle of the Boc-Allyl and Boc-Cbz orthogonal strategies on a model diamine substrate, 1,6-hexanediamine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and selective deprotection of an orthogonally protected diamine, using 1,6-hexanediamine as a model substrate.
Protocol 1: Synthesis of N-Boc, N'-Allyl-1,6-Hexanediamine
This synthesis is performed in a two-step sequence: mono-Boc protection followed by N-allylation.
Step 1: Selective Mono-Boc Protection of 1,6-Hexanediamine
Causality: This protocol, adapted from Ha et al., utilizes the in-situ formation of the hydrochloride salt of the diamine to differentiate the two primary amino groups.[5] By adding one equivalent of HCl, a statistical mixture is formed where the mono-protonated diamine is the dominant species. The free amine of this species then reacts selectively with di-tert-butyl dicarbonate (Boc₂O).
Methodology:
-
To a solution of 1,6-hexanediamine (5.0 g, 43.0 mmol, 3.0 equiv) in methanol (50 mL) at 0 °C, slowly add a solution of acetyl chloride (1.0 g, 12.7 mmol, 0.88 equiv) in methanol (10 mL).
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt in equilibrium.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (3.0 g, 13.7 mmol, 1.0 equiv) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to pH > 12 with 2N NaOH solution and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1,6-hexanediamine as a colorless oil. (Typical yield: ~80-87%).[5]
Step 2: N-Allylation of N-Boc-1,6-Hexanediamine
Causality: With one amine protected as a Boc-carbamate, the remaining primary amine can be selectively alkylated using an alkyl halide. A slight excess of the diamine substrate relative to the allyl bromide is used to minimize the risk of dialkylation of the starting diamine if any unreacted starting material is present.
Methodology:
-
Dissolve N-Boc-1,6-hexanediamine (2.16 g, 10.0 mmol, 1.0 equiv) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) in acetonitrile (50 mL).
-
Add allyl bromide (0.95 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 5% MeOH in DCM).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient eluent of 2-5% MeOH in DCM) to afford N-Boc, N'-Allyl-1,6-Hexanediamine .
Protocol 2: Orthogonal Deprotection
The following diagram illustrates the workflow for the selective deprotection steps.
References
Spectroscopic Purity Analysis of tert-Butyl Allylcarbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of reliable and effective pharmaceutical compounds. This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of tert-Butyl allylcarbamate, a key building block in organic synthesis. We present experimental data for this compound and its potential process-related impurities, detailed analytical protocols, and a visual workflow to aid in the selection and application of appropriate analytical techniques.
Introduction
This compound is a versatile reagent commonly used in the introduction of the Boc protecting group and as a precursor in the synthesis of various nitrogen-containing compounds. A common synthetic route involves the reaction of allylamine with di-tert-butyl dicarbonate.[1] This synthesis can lead to the presence of unreacted starting materials and side-products as impurities. Therefore, robust analytical methods are required to confirm the purity of this compound. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Spectroscopic Data for Purity Analysis
The following tables summarize the key spectroscopic data for this compound and its potential impurities: Allylamine, Di-tert-butyl dicarbonate, and tert-Butanol. These data serve as a reference for the identification and quantification of impurities in a sample of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | a: C(CH₃)₃ | 1.45 | s |
| b: NH | 4.75 | br s | |
| c: N-CH ₂ | 3.75 | t | |
| d: =CH - | 5.85 | m | |
| e: =CH ₂ | 5.15 | m | |
| Allylamine [2] | a: NH ₂ | 1.15 | s |
| b: N-CH ₂ | 3.28 | d | |
| c: =CH - | 5.90 | m | |
| d: =CH ₂ | 5.10 | m | |
| Di-tert-butyl dicarbonate [3] | a: C(CH₃)₃ | 1.50 | s |
| tert-Butanol | a: C(CH₃)₃ | 1.28 | s |
| b: OH | 1.65 | s |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | a: C (CH₃)₃ | 79.1 |
| b: C(C H₃)₃ | 28.4 | |
| c: N-C H₂ | 43.8 | |
| d: =C H- | 135.2 | |
| e: =C H₂ | 116.0 | |
| f: C =O | 155.8 | |
| Allylamine [4] | a: N-C H₂ | 45.1 |
| b: =C H- | 137.4 | |
| c: =C H₂ | 115.1 | |
| Di-tert-butyl dicarbonate | a: C (CH₃)₃ | 83.5 |
| b: C(C H₃)₃ | 27.8 | |
| c: C =O | 146.5 | |
| tert-Butanol [5] | a: C (CH₃)₃ | 68.9 |
| b: C(C H₃)₃ | 31.7 |
FT-IR Spectral Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C=C Stretch | C-N Stretch | O-H Stretch |
| This compound | ~3350 | 2980-2870 | ~1690 | ~1645 | ~1250 | - |
| Allylamine [6] | 3360, 3280 | 3080, 2980-2850 | - | 1645 | 1080 | - |
| Di-tert-butyl dicarbonate [7] | - | 2980-2940 | 1810, 1765 | - | - | - |
| tert-Butanol | - | 2970-2870 | - | - | - | ~3360 (broad) |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 157 | 102 [M-C₄H₉]⁺, 57 [C₄H₉]⁺, 41 [C₃H₅]⁺ |
| Allylamine [8] | 57 | 56 [M-H]⁺, 42 [M-CH₃]⁺, 30 [CH₂NH₂]⁺ |
| Di-tert-butyl dicarbonate | Not typically observed | 117, 101, 57 [C₄H₉]⁺ |
| tert-Butanol [9] | Not typically observed | 59 [M-CH₃]⁺, 43 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a suitable technique for analyzing the purity of this compound and identifying volatile impurities.[3][5][9][10]
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., 5% phenyl polysiloxane).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Workflow for Spectroscopic Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound purity.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear magnetic resonance of ¹H nuclei | Quantitative purity, structural information, identification of proton-containing impurities. | Highly reproducible, quantitative without a specific standard for the impurity (qNMR), provides detailed structural information. | Can be less sensitive for certain impurities, complex spectra can be difficult to interpret. |
| ¹³C NMR | Nuclear magnetic resonance of ¹³C nuclei | Confirms carbon skeleton, identifies carbon-containing impurities. | Provides unambiguous structural information, complementary to ¹H NMR. | Long acquisition times, lower sensitivity compared to ¹H NMR. |
| FT-IR | Infrared absorption by molecular vibrations | Presence of functional groups, qualitative identification of impurities with distinct functional groups. | Fast, simple sample preparation, provides a "fingerprint" of the molecule. | Not inherently quantitative, may not distinguish between structurally similar compounds. |
| GC-MS | Separation by gas chromatography followed by mass analysis | Separation and identification of volatile impurities, molecular weight determination, structural information from fragmentation. | High sensitivity and selectivity, excellent for separating complex mixtures. | Not suitable for non-volatile or thermally labile compounds. Carbamates can be thermally labile.[3][5][9][10] |
| HPLC | Separation by liquid chromatography | Purity determination, quantification of non-volatile impurities.[4] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4] | May require specific detectors for compounds lacking a UV chromophore. |
Conclusion
A multi-technique approach is recommended for the robust purity assessment of this compound. ¹H NMR spectroscopy provides an excellent first-pass analysis for both structural confirmation and quantification of proton-bearing impurities. FT-IR spectroscopy offers a rapid method to check for the presence of key functional groups and certain impurities. For a more detailed impurity profile, especially for volatile components, GC-MS is a powerful tool. In cases where non-volatile impurities are suspected, High-Performance Liquid Chromatography (HPLC) can be a valuable complementary technique. By employing the data and protocols outlined in this guide, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and success of their subsequent research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. 434770500 [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N,N-Bis-Boc-N-allylamine | C13H23NO4 | CID 10244201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Boc Deprotection: A Comparative Guide to HPLC Analysis and Alternative Monitoring Techniques
For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) protecting group is a fundamental tool in organic synthesis, particularly in peptide and medicinal chemistry. The successful cleavage of this group, or deprotection, is a critical step that demands rigorous monitoring to ensure optimal reaction completion and product purity. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the quantitative analysis of Boc deprotection reactions, offering high resolution and accuracy. This guide provides an objective comparison of HPLC analysis with other common monitoring techniques, supported by experimental data and detailed protocols.
Comparison of Monitoring Techniques
While HPLC provides quantitative data, other methods offer qualitative or semi-quantitative information that can be valuable for rapid reaction screening. The choice of technique often depends on the specific needs of the analysis, including the desired level of accuracy, speed, and available instrumentation.
| Feature | HPLC | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase. | Combines HPLC separation with mass detection for identification. |
| Quantitation | Highly quantitative.[1][2] | Semi-quantitative at best.[2] | Quantitative, with the added benefit of mass confirmation.[1] |
| Resolution | High resolution, capable of separating closely related impurities.[2] | Lower resolution.[2] | High resolution, similar to HPLC.[1] |
| Speed | Longer analysis time per sample, but amenable to automation.[2] | Rapid analysis for real-time reaction monitoring.[1][3] | Similar run times to HPLC. |
| Cost | High initial instrument cost and ongoing solvent expenses.[2] | Low cost and minimal equipment requirements.[1][2] | Highest instrument cost. |
| Application | Gold standard for purity assessment and quantitative reaction monitoring.[1] | Quick checks for reaction completion and qualitative analysis.[3][4] | Confirmation of product identity and detection of byproducts.[1] |
HPLC Analysis of Boc Deprotection: A Quantitative Approach
Reverse-phase HPLC is the most common method for analyzing Boc deprotection reactions. The Boc-protected starting material is significantly less polar than the resulting deprotected amine. Consequently, the starting material will have a longer retention time on a C18 column compared to the more polar product, which elutes earlier.[1] A successful reaction is characterized by the disappearance of the starting material peak and the appearance of a new peak corresponding to the deprotected product.[1]
This protocol outlines a standard procedure for monitoring the acidic removal of a Boc protecting group using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient: A typical gradient is 5% to 95% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210-220 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Dilute the quenched aliquot with the initial mobile phase composition.[1]
-
Final Product Analysis: After workup, dissolve a small amount of the final product in the initial mobile phase to a concentration of approximately 1 mg/mL.[1]
Data Analysis:
The purity of the final product can be determined by calculating the peak area of the product relative to the total area of all peaks in the chromatogram.[1]
Comparative Data on Boc Deprotection Conditions
The choice of deprotection reagent and reaction time significantly impacts the reaction's success. Below is a summary of quantitative data from a study comparing different deprotection conditions for a tetrapeptide.
| Deprotection Method | Substrate | Reaction Time | Purity/Yield (%) |
| 50% TFA in DCM | Tetrapeptide | 5 min | 78%[5] |
| 50% TFA in DCM | Tetrapeptide | 30 min | >95%[1][5] |
| 4 M HCl in Dioxane | Tetrapeptide | 5 min | 85%[1][5] |
| 4 M HCl in Dioxane | Tetrapeptide | 30 min | >95%[1][5] |
| Oxalyl Chloride in Methanol | N-Boc-L-tryptophan | 3 hours | Quantitative Conversion[1][6] |
| HCl in Methanol | N-Boc-L-tryptophan | 3 hours | No observable deprotection[1][6] |
Note: Purity and yield are highly substrate-dependent, and conditions should be optimized for each specific molecule.[1]
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflow for HPLC analysis and the logical relationship when comparing different monitoring techniques.
Caption: Experimental workflow for monitoring a Boc deprotection reaction using HPLC.
Caption: Decision tree for selecting a monitoring technique for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
A Comparative Guide to Amine Protection: Tert-Butyl Carbamate vs. Other Common Carbamate Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the judicious selection of an amine protecting group is a critical determinant of success. The ability to temporarily mask the reactivity of an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective, data-driven comparison of four of the most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to Carbamate Protecting Groups
Protecting groups are essential tools in multi-step organic synthesis to prevent a reactive functional group, such as an amine, from interfering with reactions occurring elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and provide high yields for both protection and deprotection steps. Carbamates are a class of organic compounds that are widely used as protecting groups for amines due to their general stability and the diverse methods available for their removal.[2][3] The choice between different carbamate protecting groups often hinges on the concept of orthogonality , which is the ability to selectively remove one protecting group in the presence of others using specific and non-interfering reaction conditions.[4][5]
Chemical Properties and Mechanisms
The distinct reactivity of each carbamate protecting group stems from its unique chemical structure. The following sections detail the properties and protection/deprotection mechanisms of Boc, Cbz, Fmoc, and Alloc.
Tert-Butoxycarbonyl (Boc)
The Boc group is a widely used protecting group for amines, particularly in peptide synthesis.[6] It is prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[7]
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[9]
Carboxybenzyl (Cbz)
The Cbz group, also known as the benzyloxycarbonyl group (Z), is another cornerstone of amine protection, especially in solution-phase peptide synthesis.[4] It is stable to both acidic and basic conditions, offering a different orthogonality compared to Boc and Fmoc.
Protection: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂).[10] This method is exceptionally mild and proceeds at neutral pH. Alternatively, strong acids like HBr in acetic acid can also be used for cleavage.[10]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[5] Its key feature is its lability to basic conditions, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[5]
Protection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.
Deprotection: The Fmoc group is rapidly removed by treatment with a secondary amine base, most commonly a solution of 20% piperidine in DMF.[11][12] The deprotection proceeds via a β-elimination mechanism.
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy that is orthogonal to acid- and base-labile protecting groups.[13] This makes it particularly valuable in the synthesis of complex molecules requiring multiple, distinct deprotection steps.
Protection: The Alloc group is introduced by reacting an amine with allyl chloroformate in the presence of a base.
Deprotection: The Alloc group is cleaved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or dimethylamine-borane complex.[3][13] The palladium catalyst facilitates the formation of a π-allyl complex, which is then trapped by the scavenger, releasing the free amine.
Comparative Analysis
The selection of an appropriate carbamate protecting group is dictated by the stability of other functional groups in the molecule and the planned synthetic route. The following table summarizes the key properties and performance of Boc, Cbz, Fmoc, and Alloc protecting groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Structure | ||||
| Stability | Stable to base, nucleophiles, and catalytic hydrogenolysis.[7] | Stable to acid and base.[10] | Stable to acid and catalytic hydrogenolysis. | Stable to acid and base.[13] |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[8] | Benzyl chloroformate (Cbz-Cl)[10] | Fmoc-Cl or Fmoc-OSu | Allyl chloroformate |
| Typical Protection Yield | >90%[14] | ~90-98%[10] | Generally high | Generally high |
| Deprotection Condition | Strong acid (e.g., TFA)[9] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[10] | Secondary amine base (e.g., 20% piperidine in DMF)[11][12] | Pd(0) catalyst and scavenger (e.g., PhSiH₃)[3][13] |
| Typical Deprotection Yield | >95%[10] | >90%[10] | Generally high and rapid (minutes)[] | Generally high |
| Key Advantages | Robust, well-established, good for preventing aggregation in long peptides.[] | Orthogonal to Boc and Fmoc, imparts crystallinity to protected compounds.[4] | Orthogonal to acid-labile groups, mild deprotection, UV-monitoring possible.[13][] | Orthogonal to acid- and base-labile groups, mild deprotection.[13] |
| Key Disadvantages | Requires strong acid for deprotection, potential for t-butylation of sensitive residues.[5] | Incompatible with molecules containing other reducible functional groups.[5] | Not orthogonal to other base-labile groups, potential for side reactions like diketopiperazine formation.[13] | Requires a palladium catalyst which can be costly and must be removed.[13] |
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and application of these protecting groups, the following diagrams illustrate their chemical structures, a general experimental workflow, and a decision-making guide.
Caption: Chemical structures of Boc, Cbz, Fmoc, and Alloc protecting groups.
Caption: General experimental workflow for amine protection and deprotection.
Caption: Decision workflow for selecting an amine protecting group.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, Fmoc, and Alloc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.
N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq.)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Acid-Catalyzed N-Boc Deprotection
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (5 mL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
N-Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.1 mmol, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq.)
-
Tetrahydrofuran (THF) and water (1:1 mixture, 10 mL)
Procedure:
-
Dissolve the primary amine in the THF/water mixture in a round-bottom flask.
-
Add NaHCO₃ to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Cbz protected amine.
Catalytic Hydrogenolysis for N-Cbz Deprotection
Materials:
-
N-Cbz protected amine (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) (10 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
N-Fmoc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Fmoc-OSu (1.05 mmol, 1.05 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq.)
-
Dioxane and water (1:1 mixture, 10 mL)
Procedure:
-
Dissolve the primary amine and NaHCO₃ in the dioxane/water mixture.
-
Add Fmoc-OSu to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the N-Fmoc protected amine.
Base-Catalyzed N-Fmoc Deprotection
Materials:
-
N-Fmoc protected amine (1.0 mmol)
-
20% Piperidine in DMF (10 mL)
Procedure:
-
Dissolve the N-Fmoc protected amine in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by chromatography to isolate the deprotected amine.
N-Alloc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Allyl chloroformate (1.1 mmol, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq.)
-
Tetrahydrofuran (THF) and water (1:1 mixture, 10 mL)
Procedure:
-
Dissolve the primary amine and NaHCO₃ in the THF/water mixture.
-
Cool the mixture to 0 °C and slowly add allyl chloroformate.
-
Stir the reaction at room temperature for 2-4 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the N-Alloc protected amine.
Palladium-Catalyzed N-Alloc Deprotection
Materials:
-
N-Alloc protected amine (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Phenylsilane (PhSiH₃) (2.0 mmol, 2.0 eq.)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the N-Alloc protected amine in DCM under an inert atmosphere.
-
Add PhSiH₃ to the solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by chromatography to obtain the deprotected amine.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc protecting groups is a strategic decision that significantly impacts the design and outcome of a synthetic route. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, the Fmoc group's base lability, and the Alloc group's unique palladium-catalyzed cleavage provide a powerful and largely orthogonal toolkit for chemists. By understanding the specific properties, advantages, and limitations of each protecting group, researchers can devise more efficient and robust synthetic strategies for the construction of complex molecules. This guide provides the foundational knowledge and practical protocols to aid in the rational selection and application of these indispensable tools in modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
Allyl vs. Tert-Butyl Carbocation: A Comparative Guide to Reactivity and Stability
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbocation intermediates is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the allyl and tert-butyl carbocations, two fundamental intermediates in organic chemistry, supported by experimental data and detailed methodologies.
The debate over the relative stability and reactivity of the allyl carbocation, stabilized by resonance, and the tert-butyl carbocation, stabilized by hyperconjugation and inductive effects, is a cornerstone of physical organic chemistry. While resonance is often taught as a more potent stabilizing effect, experimental and computational data reveal a more complex interplay of factors.
I. Structural and Electronic Stabilization
The distinct stabilization mechanisms of the allyl and tert-butyl carbocations are central to their differing reactivities. The allyl carbocation delocalizes its positive charge across two terminal carbon atoms through resonance, effectively spreading the electron deficiency.[1] In contrast, the tert-butyl carbocation is stabilized by the donation of electron density from adjacent carbon-hydrogen and carbon-carbon sigma bonds into the empty p-orbital of the carbocationic center, a phenomenon known as hyperconjugation.[2][3] Additionally, the three methyl groups exert a positive inductive effect (+I), further pushing electron density towards the electron-deficient carbon.
II. Quantitative Comparison of Stability and Reactivity
The relative stability of carbocations can be inferred from the rates of SN1 solvolysis reactions of their corresponding halides.[4] The rate-determining step in these reactions is the formation of the carbocation; therefore, a faster reaction rate implies a more stable carbocation intermediate.[5]
| Carbocation Precursor | Relative Rate of Solvolysis (vs. isopropyl chloride) | Inferred Carbocation Stability | Primary Stabilization |
| Allyl chloride | ~8.5 | More stable than secondary | Resonance |
| tert-Butyl chloride | ~20,000 | Significantly more stable than secondary | Hyperconjugation & Inductive Effect |
Data sourced from solvolysis experiments in 50% ethanol at 45°C.[6][7]
Gas-phase measurements of hydride ion affinity (HIA) provide a direct measure of carbocation stability, with a lower HIA indicating greater stability. While direct comparisons between the simple allyl and tert-butyl carbocations can vary, data involving the closely related benzyl carbocation are insightful. The tert-butyl carbocation has been shown to be slightly more stable than the benzyl carbocation in the gas phase.[7][8]
| Carbocation | Stabilization Energy (kcal/mol) | Method |
| Allyl Cation | ~55-57 | Computational (Resonance Energy) |
| tert-Butyl Cation | ~45 | Computational (Hyperconjugation Energy) |
Computational data provides a theoretical framework for understanding the energetic contributions of different stabilization mechanisms.[9] It's important to note that the conditions (gas phase vs. solution) can influence the relative stabilities.[7]
III. Experimental Protocol: Comparative Solvolysis of Allyl and Tert-Butyl Halides
The following protocol outlines a general procedure for comparing the solvolysis rates of allyl chloride and tert-butyl chloride to determine the relative stability of their corresponding carbocations.
Detailed Steps:
-
Solution Preparation: Prepare 0.1 M solutions of both allyl chloride and tert-butyl chloride in an 80:20 ethanol-water solvent mixture. Prepare a separate solution of the same solvent containing a pH indicator.
-
Reaction Setup: In a constant temperature bath (e.g., 25°C), place two reaction flasks, each containing a known volume of the solvent-indicator mixture.
-
Initiation and Timing: Simultaneously inject a precise volume of the allyl chloride solution into one flask and the tert-butyl chloride solution into the other. Start timing immediately.
-
Data Collection: At regular intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a cold solvent. Titrate the quenched sample with a standardized solution of sodium hydroxide to determine the concentration of HCl produced.
-
Rate Determination: The rate of reaction is proportional to the rate of HCl production. Plot the concentration of the remaining alkyl halide (initial concentration minus the concentration of HCl formed) against time. The initial rate can be determined from the initial slope of this curve. For a more rigorous analysis, a first-order rate plot (ln[RX] vs. time) should be constructed to determine the rate constant (k).
-
Relative Rate Calculation: The relative reactivity is the ratio of the rate constants (ktert-butyl / kallyl).
IV. Conclusion
Both experimental and computational data indicate that the tert-butyl carbocation is generally more stable and forms more rapidly in solvolysis reactions than the primary allyl carbocation. This is largely attributed to the powerful stabilizing effect of nine hyperconjugative interactions and the inductive effects of the three methyl groups, which in this case, outweigh the resonance stabilization of the allyl cation.[10] However, it is crucial to recognize that the stability of substituted allylic carbocations (secondary or tertiary) can surpass that of the tert-butyl carbocation. This comparative guide underscores the importance of considering multiple stabilizing factors and consulting empirical data when evaluating carbocation reactivity in the context of chemical research and drug development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. leah4sci.com [leah4sci.com]
A Comparative Guide to Polymers of tert-Butyl Allylcarbamate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers synthesized from tert-butyl allylcarbamate, offering insights into their characterization and potential advantages over other polymers in drug delivery applications. The unique carbamate functionality presents opportunities for novel biomaterials with tailored properties.
Introduction to this compound Polymers
Polymers derived from this compound are a promising class of materials for biomedical applications, particularly in the field of drug delivery. The presence of the carbamate group in the polymer structure can impart unique physicochemical properties, including biodegradability, biocompatibility, and specific interaction capabilities, making them attractive for developing advanced therapeutic systems. The tert-butyl protecting group can be removed to reveal a primary amine, allowing for further functionalization or to impart pH-responsiveness.
This guide compares the properties of poly(this compound) with a well-established polymer, poly(tert-butyl acrylate), to highlight its potential advantages.
Comparative Physicochemical Properties
A direct comparison of the physicochemical properties of homopolymers of this compound and tert-butyl acrylate is presented below. It is important to note that specific values can vary depending on the synthesis method and molecular weight.
| Property | Poly(this compound) | Poly(tert-butyl acrylate) | Significance in Drug Delivery |
| Molecular Weight (Mn) | Typically controlled by synthesis conditions | Can be synthesized in a wide range of molecular weights (e.g., 10,000 - 100,000 g/mol )[1] | Influences drug loading capacity, degradation rate, and circulation time. |
| Polydispersity Index (PDI) | Can be synthesized with low PDI via controlled polymerization | Typically low (<1.5) with controlled polymerization techniques like ATRP[2] | A lower PDI indicates a more uniform polymer population, leading to more predictable performance. |
| Glass Transition Temp. (Tg) | Expected to be in a similar range to other poly(allyl carbamate)s | ~43°C[1] | Affects the mechanical properties and drug release kinetics of the polymer matrix. |
| Decomposition Temp. (Td) | Carbamate bonds may start to decompose around 270°C[3] | Onset of decomposition around 160°C and 310°C[4] | Indicates the thermal stability of the polymer, crucial for processing and storage. |
| Key Functional Group | Carbamate (-NHCOO-) | Ester (-COO-) | The carbamate group can participate in hydrogen bonding and offers a site for deprotection to a primary amine, enabling further functionalization. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research and development.
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a general procedure for the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve this compound and AIBN in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles to remove oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 70-80°C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to an excess of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum at 40-50°C to a constant weight.
Characterization Techniques
Standard analytical techniques are employed to determine the physicochemical properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Differential Scanning Calorimetry (DSC): Utilized to determine the glass transition temperature (Tg) of the polymer.
Visualizing the Workflow
A general workflow for the synthesis and characterization of polymers for drug delivery applications is outlined below.
Comparison with Poly(tert-butyl acrylate)
Poly(tert-butyl acrylate) is a well-studied polymer in drug delivery due to its biocompatibility and the ability to be hydrolyzed to the pH-responsive poly(acrylic acid).
Advantages of Poly(this compound):
-
Functional Handle: The carbamate group provides a versatile platform for further modification. The Boc-protecting group can be removed under acidic conditions to yield a primary amine, which can be conjugated with targeting ligands, imaging agents, or other functional molecules.
-
Hydrogen Bonding: The N-H bond in the carbamate group can participate in hydrogen bonding, which may influence the polymer's self-assembly properties and interactions with drug molecules.
-
Potential for Controlled Degradation: The carbamate linkage may offer different degradation kinetics compared to the ester linkage in poly(tert-butyl acrylate), potentially allowing for more tailored drug release profiles.
Considerations:
-
Monomer Availability and Cost: tert-Butyl acrylate is a more readily available and potentially more cost-effective monomer compared to this compound.
-
Polymerization Kinetics: The polymerization of allyl monomers can sometimes be more challenging to control compared to acrylate monomers.
Conclusion
Polymers synthesized from this compound represent a promising alternative to conventional polymers for drug delivery applications. Their unique carbamate functionality offers opportunities for creating "smart" biomaterials with tunable properties. While further research is needed to fully elucidate their in vivo behavior, the comparative data presented in this guide suggests that these polymers are worthy of investigation for the development of next-generation drug delivery systems. The ability to introduce primary amine functionalities post-polymerization opens up a wide range of possibilities for creating targeted and responsive therapeutic carriers.
References
A Comparative Guide to TLC Visualization Techniques for Boc-Protected Compounds
For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in peptide and medicinal chemistry, the tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection. Monitoring the progress of reactions involving Boc-protected compounds is routinely accomplished using Thin-Layer Chromatography (TLC). The choice of visualization technique is critical for accurately interpreting TLC results. This guide provides an objective comparison of common TLC staining methods for Boc-protected compounds, complete with experimental protocols and performance data to inform your selection.
Introduction to TLC Visualization for Boc-Compounds
Boc-protected amines, due to the presence of the carbamate functional group, are often not UV-active unless the parent molecule contains a chromophore. Therefore, visualization on a TLC plate typically requires the use of a chemical staining reagent. The ideal stain should be sensitive, provide a clear contrast between the spot and the background, and ideally, offer some level of selectivity. This guide focuses on four widely used staining methods: ninhydrin, potassium permanganate, ceric ammonium molybdate (CAM), and vanillin.
Comparison of Visualization Techniques
The selection of a TLC stain depends on several factors, including the specific nature of the Boc-protected compound, the presence of other functional groups, and the desired sensitivity. The following table summarizes the key performance characteristics of the four highlighted visualization methods.
| Visualization Method | Target Functional Groups | Mechanism | Limit of Detection (LOD) | Color of Spot(s) | Background Color |
| Ninhydrin | Primary and secondary amines (after deprotection) | Forms a colored adduct (Ruhemann's purple) with primary amines upon heating, which cleaves the Boc group.[1] | 0.03 - 1.0 µg (for amino acids)[2] | Pink to purple[1] | White to faint pink |
| Potassium Permanganate | Readily oxidizable groups (alkenes, alkynes, alcohols, aldehydes, etc.)[3] | Oxidation of the compound by permanganate, which is reduced to manganese dioxide (MnO₂).[4] | ~ 50 - 100 ng (estimated) | Yellow to brown[3] | Purple |
| Ceric Ammonium Molybdate (CAM) | General stain for most organic compounds, particularly good for nucleophiles.[5] | Oxidation of the compound by Ce(IV) and molybdenum, leading to a colored reduced form of the metal.[6][7] | Highly sensitive, ~ 10 - 50 ng (estimated)[5] | Dark blue to black[5] | Light blue to green |
| Vanillin | Nucleophilic groups (alcohols, amines), aldehydes, and ketones.[8] | Acid-catalyzed reaction with the compound to form a colored, conjugated product.[9] | ~ 100 - 500 ng (estimated) | Varies (brown, purple, blue, etc.)[8] | Light pink to yellow |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible TLC results. Below are the step-by-step procedures for preparing and using each of the discussed staining reagents.
Ninhydrin Stain
Ninhydrin is a classic stain for amines. For Boc-protected amines, heating is crucial to cleave the protecting group and allow the free amine to react.[1]
Reagent Preparation:
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.[10]
-
Add 3 mL of glacial acetic acid to the solution.[10]
-
Store the reagent in a dark, well-sealed container.
Staining Protocol:
-
After developing and thoroughly drying the TLC plate, dip it into the ninhydrin solution using tweezers.
-
Allow the excess stain to drip off.
-
Gently heat the plate with a heat gun until the spots appear. Boc-protected amines will typically appear as brown spots upon heating.[11] Unprotected primary amines will give a pink to purple color.[1]
Potassium Permanganate Stain
This is a versatile and rapid staining method for a wide range of organic compounds that can be oxidized.
Reagent Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[12]
-
Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[12]
-
Stir until all components are fully dissolved. The solution should be a deep purple.
Staining Protocol:
-
After developing and drying the TLC plate, briefly immerse it in the potassium permanganate solution.
-
Remove the plate and let the excess reagent drain.
-
Spots will appear as yellow to brown areas on a purple background.[3] Gentle heating can sometimes enhance the visibility of the spots.
Ceric Ammonium Molybdate (CAM) Stain
CAM is a highly sensitive, general-purpose stain that is effective for visualizing a wide variety of organic compounds, including those with nucleophilic functional groups.[5]
Reagent Preparation:
-
Carefully add 50 mL of concentrated sulfuric acid to 450 mL of deionized water and allow the solution to cool.
-
To this acidic solution, add 25 g of ammonium molybdate and 1 g of ceric ammonium sulfate.[4]
-
Stir until all solids have dissolved. The resulting solution should be yellow.
Staining Protocol:
-
Dip the dried, developed TLC plate into the CAM staining solution.
-
Wipe the back of the plate to remove excess stain.
-
Heat the plate with a heat gun. Spots will typically appear as dark blue to black on a light blue-green background.[5]
Vanillin Stain
The vanillin stain is another general-purpose reagent that can produce a range of colors for different compounds, which can be useful for differentiation.
Reagent Preparation:
-
Dissolve 6 g of vanillin in 95 mL of 96% ethanol.[9]
-
Carefully add 1.5 mL of concentrated sulfuric acid to the solution.[9]
-
The final solution should be clear and colorless to pale yellow.
Staining Protocol:
-
Immerse the dried TLC plate in the vanillin stain.
-
After removing the plate, gently heat it with a heat gun.
-
Different compounds will produce spots of various colors, such as brown, purple, or blue, on a light pink or yellow background.[8]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each TLC visualization technique.
References
- 1. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 2. zenodo.org [zenodo.org]
- 3. silicycle.com [silicycle.com]
- 4. TLC stains [reachdevices.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. depts.washington.edu [depts.washington.edu]
A Comparative Guide to the Efficacy of Different Acidic Reagents for Boc Removal
For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. Its widespread use stems from its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of the appropriate acidic reagent for Boc deprotection is a critical decision that can significantly impact the yield, purity, and overall success of a synthetic route. This guide provides an objective comparison of the performance of common acidic reagents for Boc removal, supported by experimental data, to facilitate an informed choice.
The most prevalent reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl). While both are strong acids that effectively remove the Boc group, they exhibit important differences in their reaction kinetics, selectivity, and handling protocols.[1] The choice between them is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the final product.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as TFA or HCl. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[2] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be neutralized to form isobutylene.[3]
Quantitative Comparison of Acidic Reagents
The following table summarizes the key quantitative and qualitative differences between commonly used acidic reagents for Boc deprotection based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Oxalyl Chloride in Methanol |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1][4], neat TFA | 4M in Dioxane[1], 1M-4M in various organic solvents (e.g., MeOH, EtOAc) | 3 equivalents in Methanol |
| Reaction Time | Generally fast, 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1] | 1 to 4 hours at room temperature.[5][6] |
| Typical Yield | Typically high to quantitative (>95%).[4] | Typically high to quantitative (>95%).[4] | Good to excellent (up to 90%).[5][6] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[1] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1] | Generally high, with good functional group tolerance.[5] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[1] | 4M HCl in dioxane has shown superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[1] | Offers mild, non-hydrolytic conditions, useful for substrates with acid-labile groups.[5] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers like anisole or thioanisole are often used to prevent this.[1] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[1] | The in situ generation of HCl is believed to be the active deprotecting agent. |
Experimental Protocols
Detailed methodologies for Boc deprotection using TFA and HCl are presented below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[1]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent like dioxane is another standard acidic deprotection method.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates and can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Concluding Remarks
The choice between TFA and HCl for Boc deprotection is nuanced and depends on several factors. TFA is highly effective and its volatility simplifies removal, but its strong acidity can compromise other sensitive functional groups.[1][4] HCl, particularly as a solution in dioxane, offers a cost-effective alternative and often yields a crystalline hydrochloride salt, which can facilitate purification.[1][4] For substrates that are particularly acid-sensitive, milder alternatives such as oxalyl chloride in methanol may be more suitable, offering a balance of efficiency and selectivity.[5] Ultimately, the optimal deprotection strategy should be determined on a case-by-case basis, taking into account the specific molecular architecture and the desired outcome of the synthetic step.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Allylcarbamate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of tert-Butyl allylcarbamate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is classified as a hazardous chemical, presenting several risks that necessitate careful handling during disposal. It is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.
Hazard and Safety Information
A summary of the key hazard and safety data for this compound is provided in the table below. This information is essential for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value |
| GHS Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]Combustible liquid.[1] |
| CAS Number | 78888-18-3[1] |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Off-white Solid[3] |
| Melting Point | 36-38 °C |
| Flash Point | 79 °C (174.2 °F) - closed cup |
| Incompatible Materials | Strong oxidizing agents, Strong acids[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program.[4] Do not dispose of this chemical in the regular trash or down the drain.[1][4][5]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container.[6]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and other disposable labware, must be disposed of as hazardous waste.[6]
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[4][7]
-
The label must include:
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed at all times, except when adding waste.[8]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents and strong acids.[1][8]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[7][8]
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[7][8]
5. Arranging for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment and Cleanup:
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution and then with water.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling tert-Butyl Allylcarbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety and logistical information for the handling of tert-Butyl allylcarbamate (CAS No. 78888-18-3), including detailed operational and disposal protocols.
Hazard Identification and Safety Data Summary
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] It is crucial to handle this chemical with appropriate safety measures to minimize exposure and risk.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | [1][2] |
| Physical State | Solid or Liquid | [3][4] |
| Appearance | Off-white Solid | [4] |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | No information available | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Storage Temperature | Store in a cool, dry, well-ventilated place away from heat, sparks, and flame. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | To protect against splashes and eye contact which can cause serious irritation.[1][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or long-sleeved clothing should be worn. | To prevent skin contact which can cause irritation.[2][5] Users should consult glove manufacturer recommendations for breakthrough time and thickness. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is recommended. | To prevent inhalation which may cause respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Visually inspect the container for any signs of damage or leaks.
-
Don the appropriate PPE as specified in the table above.
-
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
-
Handling and Use:
-
When weighing the solid, do so within a ventilated enclosure to minimize dust generation.[5]
-
Use a spatula for careful transfer of the material. Avoid creating dust clouds.[5]
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[1]
-
Wash hands thoroughly after handling, before breaks, and immediately after the task is complete.[1][2]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[5]
-
-
Final Disposal:
Emergency Procedures
-
Spill Response: In the event of a spill, prompt and appropriate action is necessary. The following workflow outlines the general procedure for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][5]
-
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
